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Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. This molecule, possessing a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. This molecule, possessing a unique combination of a pyrazole ring, a 1,3,4-thiadiazole core, and a primary amine, is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these pharmacophores.[1][2][3][4] Accurate structural elucidation through spectroscopic methods is paramount for advancing its potential therapeutic applications.

This guide is structured to provide not only the expected spectral data but also the underlying scientific principles that govern the experimental outcomes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a predictive analysis of the compound's spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret experimental data for this compound and its analogs.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the cornerstone of spectral interpretation. The key structural features of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine that will be interrogated by spectroscopic methods are:

  • 1-Propyl-1H-pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a propyl group.

  • 1,3,4-Thiadiazole ring: A five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.

  • Primary Amine (-NH2): A key functional group attached to the thiadiazole ring.

  • Propyl group (-CH2CH2CH3): An aliphatic chain attached to the pyrazole nitrogen.

Caption: Molecular structure of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine with atom numbering.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of the title compound will exhibit distinct signals for the protons of the pyrazole ring, the propyl chain, and the primary amine.

Predicted ¹H NMR Spectral Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Pyrazole-H3' & H5'~7.5 - 8.5Singlet (s)-The exact chemical shifts are sensitive to the electronic environment and solvent.[5]
Amine-NH₂~7.0 - 7.5Broad Singlet (br s)-This signal is exchangeable with D₂O and its chemical shift is concentration and solvent dependent.
Propyl-CH₂ (N-CH₂)~4.1 - 4.3Triplet (t)~7.0Deshielded due to the adjacent nitrogen atom of the pyrazole ring.
Propyl-CH₂~1.8 - 2.0Sextet~7.0Shows coupling to both adjacent CH₂ and CH₃ groups.
Propyl-CH₃~0.9 - 1.0Triplet (t)~7.0Typical chemical shift for a terminal methyl group in an alkyl chain.
Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons. DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, resulting in a more defined signal.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 2-4 seconds.

  • D₂O Exchange: To confirm the assignment of the amine protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons will disappear or significantly diminish.[5]

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Acquisition Parameters D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J

Caption: Experimental workflow for NMR spectroscopic analysis.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance signal-to-noise and produce a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Thiadiazole-C2~165 - 175Highly deshielded due to the adjacent nitrogen atoms and the amine group.[3][6]
Thiadiazole-C5~150 - 160Deshielded due to the adjacent sulfur and nitrogen atoms.[3][6]
Pyrazole-C3' & C5'~130 - 145The chemical shifts of these carbons are influenced by the N-propyl group and the thiadiazole substituent.[7][8][9]
Pyrazole-C4'~105 - 115Typically the most shielded carbon in the pyrazole ring.[7][8]
Propyl-CH₂ (N-CH₂)~45 - 55Deshielded by the adjacent nitrogen atom.
Propyl-CH₂~22 - 28
Propyl-CH₃~10 - 15
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer is advantageous.

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

      • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

      • Relaxation Delay (d1): 2-5 seconds.

      • Acquisition Time (aq): 1-2 seconds.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Predicted IR Spectral Data
Frequency Range (cm⁻¹) Vibration Functional Group Intensity Notes
3400 - 3250N-H stretchPrimary Amine (-NH₂)Medium-StrongTwo bands are expected for a primary amine, corresponding to the asymmetric and symmetric stretching modes.[10][11]
3100 - 3000C-H stretchAromatic (Pyrazole)Medium
2960 - 2850C-H stretchAliphatic (Propyl)Strong[12]
1650 - 1580N-H bendPrimary Amine (-NH₂)Medium[10]
~1600 & ~1500C=C and C=N stretchAromatic RingsMediumCharacteristic absorptions for the pyrazole and thiadiazole rings.[13][14]
1335 - 1250C-N stretchAromatic AmineStrong[10]
1250 - 1020C-N stretchAliphatic AmineMedium-Weak[15]
910 - 665N-H wagPrimary Amine (-NH₂)Strong, Broad[10]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Acquisition:

      • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

      • Place the sample in the beam path and acquire the sample spectrum.

      • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine relies on a synergistic application of NMR and IR techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. The predicted spectral data in this guide, based on established principles and data from analogous structures, serves as a robust framework for the interpretation of experimental results. This comprehensive approach ensures the unambiguous structural elucidation of this and related compounds, a critical step in the journey of drug discovery and development.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. [Link]

  • Elguero, J., Jagerovic, N., & Pardo, C. (1994). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 32(11), 667-672. [Link]

  • Chauhan, H. S., Thimmaraju, M., Malik, J. K., Gupta, V., & Singh, G. (2023). Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. World Journal of Advanced Research and Reviews, 19(2), 1039-1046. [Link]

  • Claramunt, R. M., López, C., García, M. Á., Denis, P. A., Elguero, J., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5(6), 1147-1154. [Link]

  • ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Jarrah, A. A., Al-Juboori, A. M. H., & Al-Masoudi, N. A. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(4), 304-311. [Link]

  • ResearchGate. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16.... [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC advances, 12(45), 29555-29566. [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Scribd. Infrared Absorption Frequencies Guide. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., & Gong, P. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31057-31068. [Link]

  • Alkorta, I., Elguero, J., & Pérez-Torralba, M. (2012). Characterization of 4, 5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(9), 609-613. [Link]

  • Kumar, A., Singh, P., Kumar, R., Kumar, A., & Singh, R. (2023). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Results in Chemistry, 5, 100819. [Link]

  • Zarei, M., & Jarahiyan, A. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21256-21265. [Link]

  • Reddy, C. S., Nagaraj, A., & Suneetha, M. (2024). New Thiadiazole and Benzothiazole Affixed Pyrazoles: Synthesis, Characterization, and Pharmacological Evaluation. Biointerface Research in Applied Chemistry, 14(1), 1-12. [Link]

  • Adnan, S., & Al-Amiery, A. A. (2015). Synthesis and identification of some derivatives of 1, 3, 4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

  • Al-Otaibi, A. A., Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Sayed, W. A. (2022). 1, 3, 4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of Taibah University for Science, 16(1), 939-952. [Link]

  • Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. [Link]

  • Georgieva, M., Gadjeva, V., & Dimitrova, S. (2020). Structural Features of 1, 3, 4-Thiadiazole-Derived Ligands and Their Zn (II) and Cu (II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3622. [Link]

  • Academia.edu. A synthesis of N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines from nitrile imines and Erlenmeyer thioazlactones. [Link]

  • ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. [Link]

  • PubChem. 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the systematic pharmacokinetic (PK) evaluation of novel 5-(1-propyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic pharmacokinetic (PK) evaluation of novel 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine derivatives. As a Senior Application Scientist, the following narrative is structured to deliver not just protocols, but the strategic rationale behind them, ensuring a robust and decision-enabling dataset for advancing promising chemical entities.

Strategic Imperative: Why Pharmacokinetics Matters for this Scaffold

The fusion of the pyrazole and 1,3,4-thiadiazole heterocycles creates a chemical scaffold of significant interest in medicinal chemistry. Pyrazoles are valued for their versatile substitution patterns and ability to serve as bioisosteric replacements for other functional groups, often improving metabolic stability and target engagement.[1][2] The 1,3,4-thiadiazole moiety is a known pharmacophore present in numerous biologically active compounds, contributing to a wide range of activities including antimicrobial and anticancer effects.[3][4][5]

The specific class, 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine derivatives, thus presents a promising but complex challenge. The 2-amine group, the N-propyl chain, and the aromatic rings are all potential sites for metabolic modification.[6] Early and systematic characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not merely a screening step but a critical component of lead optimization.[7][8][9] Understanding the PK profile allows for the rational design of derivatives with improved bioavailability, sustained target exposure, and a lower potential for adverse drug-drug interactions (DDIs).[10]

This guide outlines a tiered, integrated approach to PK profiling, moving from high-throughput in vitro assays to definitive in vivo studies.

The Pharmacokinetic Profiling Workflow: A Tiered Approach

A successful drug discovery campaign relies on making informed decisions with timely, relevant data. The workflow for profiling these derivatives should be staged to eliminate compounds with fatal flaws early, while gathering more detailed mechanistic information on promising candidates.[11]

G A Physicochemical Properties (Solubility, LogD) B Permeability Screening (Caco-2 Assay) C Metabolic Stability (Microsomes, Hepatocytes) D Plasma Protein Binding (Equilibrium Dialysis) E CYP450 Inhibition (Screening Panel) Decision1 Advance/Optimize? E->Decision1 F Metabolite Identification G CYP450 Reaction Phenotyping H In Vivo Rodent PK Study (IV & PO Dosing) Decision2 Candidate Selection H->Decision2 Decision1->F Promising Candidates

Caption: Tiered pharmacokinetic profiling workflow.

Tier 1: Foundational In Vitro ADME Assays

The goal of Tier 1 is to rapidly assess the fundamental ADME properties of a series of derivatives to guide structure-activity relationship (SAR) and structure-property relationship (SPR) development.[11]

Intestinal Absorption: The Caco-2 Permeability Assay

Expertise & Experience: Predicting oral absorption is paramount for orally administered drugs. The Caco-2 permeability assay is the industry standard, providing a physiologically relevant model of the human intestinal epithelium.[12][13] These cells form a polarized monolayer with tight junctions and express key efflux transporters like P-glycoprotein (P-gp), making it superior to simple chemical assays for identifying compounds that may be actively pumped out of intestinal cells, a common cause of poor bioavailability.[12]

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for approximately 21 days to allow for differentiation into a confluent, polarized monolayer.[13]

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[14] The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed to confirm tight junction integrity.[12]

  • Dosing & Incubation:

    • A-to-B Transport (Apical to Basolateral): The test compound (e.g., 10 µM) is added to the apical (A) side, representing the gut lumen. The plate is incubated at 37°C with gentle shaking.

    • B-to-A Transport (Basolateral to Apical): In a separate set of wells, the compound is added to the basolateral (B) side, representing the bloodstream.[12]

  • Sampling: Aliquots are taken from the receiver compartment (B for A-to-B, A for B-to-A) at a defined time point (e.g., 2 hours). Samples are also taken from the donor compartment at T=0 and the final time point to confirm compound stability and calculate mass balance.

  • Quantification: Compound concentrations in all samples are determined by a validated LC-MS/MS method.[12]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated in cm/s.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).

Trustworthiness (Self-Validation):

  • Controls: High permeability (e.g., propranolol) and low permeability (e.g., atenolol) control compounds are run alongside test articles. A known P-gp substrate (e.g., digoxin) is included to validate the efflux system.

  • Acceptance Criteria: An efflux ratio > 2 is generally considered indicative of active efflux and warrants further investigation.

Metabolism: Metabolic Stability in Liver Microsomes and Hepatocytes

Expertise & Experience: The liver is the primary site of drug metabolism.[15] A compound that is metabolized too quickly will have a short half-life and poor exposure. We employ a two-stage approach. Liver microsomes contain Phase I (e.g., CYP450) enzymes and are excellent for high-throughput screening.[15] Hepatocytes, containing both Phase I and Phase II enzymes and transporters, offer a more complete and physiologically relevant system for more promising compounds.[16][17]

Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation: Pooled human liver microsomes (HLM) are thawed and diluted in phosphate buffer. The test compound is prepared at a starting concentration (e.g., 1 µM).

  • Incubation: The reaction is initiated by adding the cofactor NADPH to a mixture of the microsomes and the test compound. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[18]

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

Trustworthiness (Self-Validation):

  • Controls: High-turnover (e.g., verapamil) and low-turnover (e.g., warfarin) control compounds are included in each assay plate to ensure the metabolic competency of the microsomes.

  • Acceptance Criteria: The results for the control compounds must fall within established historical limits for the assay to be considered valid.

Distribution: Plasma Protein Binding (PPB)

Expertise & Experience: Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and cause a pharmacological effect.[20] High plasma protein binding can limit efficacy and distribution into tissues. Rapid Equilibrium Dialysis (RED) is the gold-standard method, as it is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[21][22]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device plate, which consists of wells divided by a semipermeable membrane (12-14 kDa MWCO), is used.[22]

  • Sample Addition: The test compound is spiked into plasma (human, rat) at a final concentration of e.g., 1-5 µM.[20] This plasma solution is added to one chamber of the device. Dialysis buffer (PBS) is added to the other chamber.[21]

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[20][21]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Quenching: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. Both are then quenched with cold acetonitrile containing an internal standard to precipitate proteins.[21]

  • Quantification: The concentration of the compound in the processed samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]. The % Bound is (1 - fu) * 100.

Trustworthiness (Self-Validation):

  • Controls: Known high-binding (e.g., warfarin) and low-binding (e.g., metoprolol) compounds are analyzed in parallel.

  • Acceptance Criteria: Control compound binding values must be within ±15% of their known literature values.

Excretion & DDI Potential: Cytochrome P450 (CYP) Inhibition

Expertise & Experience: Inhibition of major CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of clinical drug-drug interactions.[23][24] If a new drug inhibits an enzyme that metabolizes a co-administered drug, the concentration of the co-administered drug can rise to toxic levels. An early screen against a panel of the most important CYP isoforms is a regulatory expectation and critical for safety de-risking.[25][26]

Experimental Protocol: Multi-CYP Inhibition IC₅₀ Assay

  • System: Pooled human liver microsomes (HLM) are used as the enzyme source as they contain a full complement of CYP enzymes.[27]

  • Incubation: For each CYP isoform, a specific probe substrate (e.g., phenacetin for CYP1A2) is incubated with HLM and NADPH.[27] This is done across a range of concentrations of the test compound (e.g., 0.1 to 25 µM).

  • Metabolite Formation: The reaction is allowed to proceed for a specific time, then quenched with cold acetonitrile.

  • Quantification: The rate of formation of the specific metabolite (e.g., acetaminophen for the CYP1A2 reaction) is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the test compound concentration. A nonlinear regression analysis is used to determine the IC₅₀ value—the concentration of the test compound that causes 50% inhibition of the enzyme's activity.[27]

Trustworthiness (Self-Validation):

  • Controls: A known, potent inhibitor for each CYP isoform (e.g., α-Naphthoflavone for CYP1A2) is run as a positive control to confirm assay sensitivity.[27]

  • Acceptance Criteria: The IC₅₀ values for the positive controls must be within a 3-fold range of their established historical average.

Tier 2: Definitive In Vivo Pharmacokinetic Evaluation

Compounds that demonstrate a promising profile in Tier 1 assays (e.g., good permeability, moderate stability, low-to-moderate PPB, and weak CYP inhibition) are advanced to in vivo studies.

Expertise & Experience: In vivo studies are essential to understand how the ADME properties integrate within a whole, living system.[7][28] A rodent PK study provides crucial data on bioavailability, clearance, volume of distribution, and half-life, which are used to predict human pharmacokinetics and inform dose selection for efficacy studies.[29][30] Using both intravenous (IV) and oral (PO) administration allows for the direct calculation of oral bioavailability.

Experimental Protocol: Rodent (Rat) Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) are typically used. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling from a single animal, which refines the data and reduces animal usage.[31]

  • Dose Formulation: The test compound is formulated in a suitable vehicle (e.g., saline/DMSO/Tween 80) for both IV and PO administration.

  • Administration:

    • IV Group: The compound is administered as a bolus via the tail vein (e.g., 1-2 mg/kg).

    • PO Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples (~50-100 µL) are collected from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[32] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[31]

Trustworthiness (Self-Validation):

  • Bioanalytical Method Validation: The LC-MS/MS method used for plasma sample analysis must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

  • Vehicle Controls: While not always necessary for the PK study itself, the formulation vehicle should be demonstrated to be well-tolerated by the animals.

Data Synthesis and Interpretation

Data from all tiers must be integrated to build a complete picture of the derivative's potential.

Hypothetical Data Summary for 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Derivatives

ParameterDerivative ADerivative BDerivative CDesired Profile
Solubility (pH 7.4) 5 µM150 µM85 µM> 50 µM
Caco-2 Papp (A-B) 0.5 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/s9 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/s
Efflux Ratio 4.11.21.5< 2
HLM Stability (t½) 5 min85 min> 120 min> 30 min
Human PPB (% Bound) 99.8%92.5%95.0%< 99%
CYP3A4 IC₅₀ 1.2 µM> 25 µM15 µM> 10 µM
Rat PK: F (%) < 2%45%31%> 30%
Rat PK: CL (ml/min/kg) 851522Low-to-moderate

Interpretation:

  • Derivative A: Fails on nearly all criteria. It is a P-gp efflux substrate (high ER), has very poor metabolic stability, high PPB, and potent CYP3A4 inhibition, leading to negligible oral bioavailability (F%). This compound would be deprioritized.

  • Derivative B: Shows an excellent profile. It has high solubility and permeability, no efflux, good metabolic stability, and acceptable PPB and CYP inhibition. This translates to good oral bioavailability in the rat. This compound is a strong candidate for advancement.

  • Derivative C: Represents a good, optimizable lead. It has good properties but is slightly limited by metabolic stability (though still acceptable) and moderate bioavailability. Medicinal chemistry efforts could focus on blocking potential sites of metabolism to improve its half-life and exposure.

Conclusion

A systematic, multi-tiered approach to pharmacokinetic profiling is indispensable for the successful development of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine derivatives. By integrating data from a suite of robust in vitro assays and confirming lead properties in a definitive in vivo study, research teams can make data-driven decisions, efficiently allocate resources, and significantly increase the probability of selecting a clinical candidate with a favorable human pharmacokinetic profile.

References

  • ADME Studies: Determining Promising Drug Compounds. (2022). Pharmaceutical Technology.
  • Rodent In Vivo PK Service.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Rodent PK Studies | Mouse, R
  • Current status and future directions of high-throughput ADME screening in drug discovery. (2020). Journal of Pharmaceutical Analysis.
  • Plasma Protein Binding Assay. (2022). Visikol.
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Foundational

An In-Depth Technical Guide to Molecular Docking Studies of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine with the Epidermal Growth Factor Receptor (EGFR) Kinase Domain

This guide provides a comprehensive, in-depth exploration of the molecular docking of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine with the Epidermal Growth Factor Receptor (EGFR) kinase domain. It is intended f...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth exploration of the molecular docking of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine with the Epidermal Growth Factor Receptor (EGFR) kinase domain. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement this powerful computational technique. This document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible in-silico investigation.

Introduction: The Convergence of a Promising Ligand and a Validated Target

The pyrazole-thiadiazole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The subject of this guide, 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, is a novel compound within this class. Its structural features, particularly the hydrogen bond donors and acceptors, and the heterocyclic rings, suggest its potential as an inhibitor of key cellular signaling proteins.

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a well-established target in oncology.[3] Dysregulation of EGFR signaling, often through mutations in its kinase domain, is a hallmark of several cancers, including non-small cell lung cancer.[2][3] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain is a clinically validated strategy for cancer therapy.[2][3]

This guide will detail a rigorous molecular docking workflow to investigate the binding potential of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine to the EGFR kinase domain. We will explore the critical steps of ligand and protein preparation, grid generation, docking simulation, and results analysis, all while emphasizing the importance of scientific rigor and validation.

Conceptual Framework: The "Lock and Key" in a Digital Realm

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor) to form a stable complex.[4] The fundamental principle is often described by the "lock and key" analogy, where the ligand (key) fits into the active site (lock) of the protein. Modern docking algorithms, however, account for the flexibility of both the ligand and, in some cases, the protein, making the analogy more akin to a "hand in glove" model.[5]

A successful docking study not only predicts the binding pose but also estimates the binding affinity, typically as a scoring function.[6] Lower binding energy values generally indicate a more stable protein-ligand complex and a higher likelihood of significant biological activity.[7]

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Defining the binding site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB retrieval, cleaning, protonation) protein_prep->grid_gen docking_run Running the Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run results_analysis Results Analysis (Binding energy, pose visualization) docking_run->results_analysis validation Validation (Redocking, comparison to known inhibitors) results_analysis->validation

Figure 1: A generalized workflow for molecular docking studies.

In-Depth Methodology: A Self-Validating Protocol

This section provides a detailed, step-by-step protocol for the molecular docking of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine with the EGFR kinase domain. We will primarily reference the use of AutoDock Vina, a widely used and validated open-source docking program.[8]

Ligand Preparation

Protocol:

  • 2D Structure Generation: Draw the 2D structure of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine using a chemical drawing software such as ChemDraw or the free online tool PubChem Sketcher.

  • 3D Conversion and Energy Minimization:

    • Import the 2D structure into a molecular modeling program (e.g., Avogadro, Chem3D).[1]

    • Convert the 2D representation to a 3D structure.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to obtain a low-energy, geometrically realistic conformation.[9]

  • File Format Conversion and Preparation for Docking:

    • Save the energy-minimized structure in a standard format like .mol or .sdf.

    • Use AutoDock Tools to convert the ligand file to the .pdbqt format. This format includes partial charges and atom type definitions required by AutoDock Vina.[2]

    • During this conversion, polar hydrogens are added, and Gasteiger charges are calculated. Non-polar hydrogens are typically merged to reduce computational complexity.[10] The number of rotatable bonds is also defined, which is a key parameter for flexible ligand docking.

Protein Preparation

The selection and preparation of the receptor structure are equally critical. We will use the crystal structure of the human EGFR kinase domain.

Protocol:

  • PDB Structure Retrieval: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (RCSB PDB). A suitable entry is 1M17 , which is the EGFR kinase domain in complex with the known inhibitor erlotinib.[11][12] Using a structure with a co-crystallized ligand helps in defining the binding site and validating the docking protocol.

  • Protein Cleaning and Preparation:

    • Load the PDB file (1M17.pdb) into a molecular visualization program like UCSF Chimera or PyMOL.[13][14]

    • Remove all non-essential molecules, including water molecules, ions, and the co-crystallized ligand (erlotinib).[15] This is done because their influence on the docking of our specific ligand is unknown and could introduce noise.

    • Inspect the protein for any missing residues or atoms. If necessary, use tools within the software to rebuild these missing parts.[14]

  • Protonation and File Conversion:

    • Add polar hydrogens to the protein structure. The protonation state of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) can significantly impact ligand binding and should be carefully considered based on the expected pH of the binding pocket.[16]

    • Using AutoDock Tools, convert the cleaned and protonated protein structure into the .pdbqt format. This step assigns Kollman charges to the protein atoms.[17]

Grid Generation

The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable ligand binding poses.

Protocol:

  • Defining the Binding Site: In AutoDock Tools, load the prepared protein (.pdbqt file). The binding site can be defined based on the position of the co-crystallized ligand (erlotinib in 1M17) before it was removed. This is a common and effective way to ensure the grid box encompasses the known active site.[2]

  • Setting Grid Box Dimensions: Adjust the center and dimensions (x, y, z) of the grid box to be large enough to accommodate the ligand and allow for its free rotation and translation within the binding pocket. A margin of a few angstroms around the binding site is generally recommended.[2]

G Receptor EGFR Kinase Domain (1M17.pdbqt) GridBox Grid Box Generation (Centered on Erlotinib's binding site) Receptor->GridBox Defines receptor structure Ligand 5-(1-propyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazol-2-amine.pdbqt AutoDockVina AutoDock Vina Docking Simulation Ligand->AutoDockVina Input ligand GridBox->AutoDockVina Defines search space Output Docking Results (Binding Poses and Scores) AutoDockVina->Output Generates

Figure 2: The computational pipeline for the docking simulation.
Docking Simulation and Analysis

With the prepared ligand, protein, and grid box, the docking simulation can be executed.

Protocol:

  • Running AutoDock Vina: Execute AutoDock Vina from the command line, providing the paths to the prepared ligand and protein .pdbqt files, and the grid box parameters. The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted. Higher values increase the chances of finding the optimal binding pose but also increase the computational time.

  • Analyzing the Output: AutoDock Vina will generate an output file (typically in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[18]

  • Visualization and Interpretation:

    • Load the protein and the output ligand poses into a molecular visualization program.

    • Analyze the top-ranked binding pose. Examine the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Tools like PyMOL and Discovery Studio Visualizer are excellent for this purpose.[3][19]

    • The binding energy is a key quantitative metric. A more negative value indicates a stronger predicted binding affinity.[20]

Results and Discussion: Interpreting the In-Silico Data

The output of the molecular docking simulation provides valuable insights into the potential interaction of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine with the EGFR kinase domain.

Quantitative Analysis

The primary quantitative result is the binding affinity score. This value should be compared with that of a known inhibitor (e.g., by re-docking the co-crystallized erlotinib) to gauge the relative predicted potency of the novel compound.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amineTo be determined by simulatione.g., Met793, Thr790, Lys745
Erlotinib (for reference)To be determined by simulatione.g., Met793, Thr790, Cys797

Note: The values in this table are illustrative and would be populated with the actual results from the docking simulation.

Qualitative Analysis: The Binding Pose

The visualization of the top-ranked binding pose is crucial for understanding the molecular basis of the predicted interaction. Key aspects to analyze include:

  • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and the protein. The amine group and the nitrogen atoms in the pyrazole and thiadiazole rings are potential hydrogen bond donors and acceptors.

  • Hydrophobic Interactions: The propyl group and the heterocyclic rings can participate in hydrophobic interactions with non-polar residues in the binding pocket.

  • Pi-Stacking: The aromatic pyrazole and thiadiazole rings may form pi-stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

A detailed analysis of these interactions can provide a hypothesis for the mechanism of inhibition and guide further optimization of the ligand structure.

Validation: Ensuring the Trustworthiness of the Results

A fundamental principle of computational science is that all protocols must be self-validating. For molecular docking, this can be achieved through several methods:

  • Re-docking: A common validation technique is to dock the co-crystallized ligand (erlotinib) back into the binding site of the protein. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[21]

  • Comparison with Known Actives and Decoys: A more rigorous validation involves docking a set of known EGFR inhibitors and a set of "decoy" molecules (compounds with similar physicochemical properties but are known to be inactive against EGFR). A successful docking protocol should be able to distinguish between the active compounds and the decoys based on their docking scores.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the molecular docking of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine with the EGFR kinase domain. By following these detailed protocols, researchers can generate reliable and reproducible in-silico data to guide their drug discovery efforts.

The results of such a study can provide a strong rationale for the synthesis and biological evaluation of this novel compound. Furthermore, the detailed understanding of its predicted binding mode can inform the design of more potent and selective analogs, accelerating the journey from a computational hit to a viable drug candidate.

References

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  • RCSB PDB. (2002, September 4). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Available from: [Link]

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  • RCSB PDB. (2022, October 26). 7SI1: Crystal structure of apo EGFR kinase domain. Available from: [Link]

  • RCSB PDB. (2017, October 18). 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. Available from: [Link]

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  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link]

  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex.... Available from: [Link]

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Exploratory

Investigative Toxicology: Establishing the In Vivo Acute Oral Toxicity Profile and LD50 of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The novel compound, 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, represents a new frontier within this chemical class. Its potential therapeutic efficacy, however, cannot be explored without a foundational understanding of its safety profile. This technical guide provides a comprehensive framework for determining the baseline acute oral toxicity and the median lethal dose (LD50) of this compound in vivo. The methodologies detailed herein are grounded in the internationally recognized Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring scientific rigor, ethical consideration for animal welfare, and regulatory acceptance. This document is intended for researchers, toxicologists, and drug development professionals tasked with the critical early-stage safety assessment of novel chemical entities.

Introduction: The Imperative for Toxicological Assessment

The integration of a pyrazole moiety with a 1,3,4-thiadiazole core in 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine suggests a potential for unique biological interactions. The thiadiazole ring is a known bioisostere for pyrimidine bases, potentially interfering with cellular processes like DNA replication, a mechanism of interest in oncology.[5] Furthermore, various substituted thiadiazoles have demonstrated significant pharmacological effects, from selective COX-2 inhibition to anti-angiogenic properties.[1][6]

Before any therapeutic potential can be realized, a rigorous toxicological evaluation is paramount. The primary objective is to identify the intrinsic hazards of the compound following a single exposure. This is achieved by establishing the baseline toxicity profile , a qualitative assessment of all observable adverse effects, and determining the LD50 , a quantitative measure of acute toxicity. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals tested.

This guide will focus on the Acute Oral Toxicity - Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 .[7][8] This method is selected for its efficiency and ethical superiority, as it allows for a robust estimation of the LD50 while minimizing the number of animals required compared to traditional methods.[8]

Guiding Principles & Regulatory Framework: The OECD Approach

The OECD guidelines are the global standard for chemical safety testing. Adherence to these protocols ensures that the data generated is reliable, reproducible, and can be used for hazard classification and risk assessment by regulatory bodies worldwide.

The Core Principle of OECD Guideline 425 (Up-and-Down Procedure):

The UDP is a sequential testing method where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This approach efficiently hones in on the LD50.[7][8]

Key Advantages:

  • Animal Welfare: It significantly reduces the number of animals needed for an accurate LD50 determination.[8]

  • Data Richness: In addition to the LD50 value, the test provides crucial information on clinical signs of toxicity, their onset, duration, and severity.

  • Classification: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[9]

Detailed Methodology: In Vivo Acute Oral Toxicity Assessment (OECD TG 425)

This section outlines the complete experimental protocol for assessing the acute oral toxicity of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine.

Experimental Animals and Husbandry
  • Species and Strain: Healthy, young adult rodents are the standard. The preferred model is the female rat (e.g., Wistar or Sprague-Dawley), as females are often slightly more sensitive.[7] Testing in a single sex is generally considered sufficient.[8]

  • Age and Weight: Animals should be of a defined weight and age range (e.g., 8-12 weeks old, 200-300g).

  • Acclimatization: Animals must be acclimatized to the laboratory conditions for at least 5 days prior to the study. This involves housing them in standard cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They should have free access to standard laboratory diet and drinking water.

Test Substance Preparation and Administration
  • Vehicle Selection: The choice of vehicle for dissolving or suspending the test compound is critical. The order of preference is: water, saline, and then other vehicles like corn oil or a 0.5% solution of carboxymethyl cellulose (CMC). The toxicological properties of the vehicle must be well-known, and it should not interfere with the absorption or toxicity of the test substance.[9]

  • Dose Formulation: The compound should be formulated to the desired concentrations on the day of dosing. The stability of the compound in the vehicle should be confirmed.

  • Route of Administration: The substance is administered in a single dose by oral gavage using a suitably sized stomach tube.[7]

  • Fasting: Animals must be fasted prior to dosing (e.g., overnight for rats) to promote absorption. Food should be withheld for 3-4 hours post-dosing. Water is available throughout.[7]

  • Volume: The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g in exceptional cases.[9]

Experimental Workflow: Limit Test and Main Test

The study begins with a Limit Test to determine if the compound has very low toxicity. If toxicity is observed, the Main Test is performed to accurately determine the LD50.

OECD_TG_425_Workflow cluster_limit Phase 1: Limit Test cluster_main Phase 2: Main Test start_limit Start Limit Test (e.g., 2000 mg/kg) dose_a1 Dose Animal 1 start_limit->dose_a1 obs_a1 Observe Outcome dose_a1->obs_a1 survives_l Animal 1 Survives obs_a1->survives_l Survives dies_l Animal 1 Dies obs_a1->dies_l Dies dose_a2_5 Dose 4 more animals sequentially at same dose survives_l->dose_a2_5 goto_main Proceed to Main Test dies_l->goto_main obs_a2_5 Observe Outcomes dose_a2_5->obs_a2_5 end_limit End Limit Test LD50 > 2000 mg/kg (if ≥3 animals survive) obs_a2_5->end_limit ≥3 survive obs_a2_5->goto_main ≥3 die start_main Start Main Test (Dose below estimated LD50) dose_next Dose Next Animal start_main->dose_next obs_next Observe Outcome (Survival or Death) dose_next->obs_next decision Adjust Dose obs_next->decision decision->dose_next Previous survived: Increase dose (factor = 10^0.5 ≈ 3.2) decision->dose_next Previous died: Decrease dose (factor = 10^0.5 ≈ 3.2) end_main Stop after criteria met (e.g., 3 reversals) Calculate LD50 decision->end_main Stopping criteria met

Caption: Workflow for OECD TG 425 Acute Oral Toxicity Study.

A. Limit Test (Default starting dose: 2000 mg/kg) [8]

  • Dose Animal 1: Administer the test substance at 2000 mg/kg.

  • Observe: If this animal dies, the substance is toxic, and the Main Test must be performed to determine the LD50.

  • Confirm Survival: If the animal survives, dose up to four additional animals sequentially at the same dose.

B. Main Test

  • Starting Dose Selection: The first animal is dosed at a level just below the best preliminary estimate of the LD50. If no information exists, a default starting dose (e.g., 175 mg/kg) can be used.

  • Sequential Dosing: Animals are dosed one by one, typically at 48-hour intervals.[7]

  • Dose Adjustment:

    • If an animal survives , the dose for the next animal is increased .

    • If an animal dies , the dose for the next animal is decreased .

  • Dose Progression Factor: The interval between dose levels is a constant multiplicative factor. The OECD guideline recommends a factor of 10^0.5, which is approximately 3.2.[8]

  • Stopping Criteria: The test is stopped when one of the following criteria is met:

    • Three consecutive animals have survived at the upper dose limit.

    • Five animals have been tested with the dose reversals occurring (i.e., a survival followed by a death, or vice-versa).

    • At least four animals have followed the first reversal and the specified conditions for likelihood ratio calculation are met.

Clinical Observations and Pathology
  • Frequency of Observation: Animals are observed with special attention during the first 4 hours post-dosing and then daily for a total of 14 days.[7]

  • Parameters to Observe: A comprehensive set of observations must be recorded for each animal. These establish the baseline toxicity profile.

CategoryParameters to Observe
General Appearance Changes in skin, fur, eyes, and mucous membranes.
Respiratory Changes in breathing rate and pattern, presence of gasping or wheezing.
Autonomic Salivation, lacrimation, piloerection, urination, defecation, pupil size.
Central Nervous System Tremors, convulsions, lethargy, excitation, ataxia, abnormal gait.
Behavioral Changes in grooming, posture, reactivity to handling.
Mortality Time of death and any moribund signs preceding death.
  • Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.[7]

  • Gross Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. All animals in the study (including those that died during the test) are subjected to a gross necropsy. Any macroscopic pathological changes in organs and tissues are recorded.[7]

Data Analysis, Interpretation, and Presentation

LD50 Calculation

The LD50 and its 95% confidence interval are calculated using the maximum likelihood method . Specialized software, often provided alongside the OECD guidelines, is used for this calculation based on the sequence of survival and death outcomes.[7]

Interpreting the Toxicity Profile

The true value of the study extends beyond the numerical LD50 value. The detailed clinical observations provide a qualitative "fingerprint" of the compound's acute toxicity.

  • Target Organs: The combination of clinical signs (e.g., ataxia suggesting neurotoxicity) and gross necropsy findings (e.g., discolored liver) can provide preliminary evidence of target organs.

  • Time Course of Toxicity: Recording the onset and duration of toxic signs is crucial. Does toxicity appear rapidly and resolve, or is it delayed and progressive?

  • Dose-Response Relationship: Even with a small number of animals, a conceptual dose-response relationship can be inferred, linking specific doses to the probability and severity of adverse effects.

Dose_Response xaxis Log(Dose) -> yaxis % Response (Mortality) -> origin 0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ld50_y 50% 2.35,2.5 2.35,2.5 ld50_y->2.35,2.5 ld50_x LD50 2.35,2.5->ld50_x

Caption: A conceptual sigmoidal dose-response curve illustrating the LD50.

Data Summary Tables

All quantitative data should be summarized for clear interpretation.

Table 1: Experimental Design Summary

Parameter Description
Test Substance 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Animal Model Species: Rat, Strain: Wistar, Sex: Female
Vehicle 0.5% Carboxymethyl Cellulose (CMC) in sterile water
Route of Admin. Oral Gavage
Dose Progression Factor of 3.2

| Observation Period | 14 days |

Table 2: Summary of Clinical Observations and Necropsy Findings

Dose (mg/kg) Animal ID Outcome (Day) Clinical Signs Observed (Peak) Body Weight Change (Day 14) Gross Necropsy Findings
175 001 Survived No observable signs +15g No abnormalities detected
550 002 Survived Mild lethargy (4-8h), resolved +12g No abnormalities detected
1760 003 Died (Day 2) Severe ataxia, piloerection, labored breathing N/A Pale liver, gastric irritation
550 004 Survived Mild lethargy (4-6h), resolved +14g No abnormalities detected

| etc... | ... | ... | ... | ... | ... |

Conclusion and Forward Outlook

The systematic approach detailed in this guide provides a robust and ethically responsible pathway to define the acute oral toxicity profile of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. The resulting LD50 value and the comprehensive baseline toxicity data are not merely endpoints but are foundational pillars for all subsequent non-clinical and clinical development. This information will guide dose selection for repeated-dose toxicity studies, inform risk assessments, and ultimately determine the viability of this novel compound as a potential therapeutic agent. The integrity of this initial safety assessment is non-negotiable for the responsible advancement of new chemical entities from the laboratory to the clinic.

References

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • National Toxicology Program. (2009). OECD Test Guideline 403: Acute Inhalation Toxicity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. Retrieved from [Link]

  • PubMed. (2026). Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflammatory activities. Retrieved from [Link]

  • Frontiers. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Retrieved from [Link]

  • PMC. (2024). Molecular docking and in vivo/in vitro studies of a novel thiadiazole Schiff base as a hepatoprotective drug against angiogenesis induced by breast cancer. Retrieved from [Link]

  • Helda - University of Helsinki. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from [Link]

Sources

Foundational

thermodynamic stability of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine at room temperature

An in-depth technical analysis of the thermodynamic stability of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine requires a first-principles deconstruction of its bidentate heterocyclic architecture. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic stability of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine requires a first-principles deconstruction of its bidentate heterocyclic architecture. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system governed by orbital interactions, resonance stabilization, and tautomeric equilibria.

This whitepaper provides a comprehensive framework for understanding and experimentally validating the thermodynamic stability of this specific pyrazole-thiadiazole conjugate at standard room temperature (298.15 K).

Structural Deconstruction & Mechanistic Causality

The thermodynamic stability of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is dictated by the synergistic electronic relationship between its three primary structural domains: the 1,3,4-thiadiazole core, the 1-propyl-1H-pyrazole moiety, and the C–C inter-ring linkage.

The 1,3,4-Thiadiazole Core: Aromaticity and Tautomerism

The 1,3,4-thiadiazole ring is a highly stable, electron-deficient heteroaromatic system. Its stability at room temperature is driven by the strong inductive electron-withdrawing effect of the two nitrogen atoms, counterbalanced by the polarizability of the sulfur atom. This configuration grants the ring substantial aromatic resonance energy, making it highly resistant to electrophilic attack and stable in neutral to acidic aqueous environments[1].

Crucially, the presence of the C2-amino group introduces an amine-imine tautomeric equilibrium. At 298.15 K, the thermodynamics heavily favor the amine tautomer . The transition to the imine form requires the localization of the π -electrons and the breaking of the aromatic sextet within the thiadiazole ring, resulting in a highly positive Gibbs Free Energy of tautomerization ( ΔGtaut∘​ ).

The 1-Propyl-1H-Pyrazole Moiety: Steric and Inductive Effects

The pyrazole ring is an electron-rich π -excessive heterocycle. The substitution of a propyl group at the N1 position serves two thermodynamic functions:

  • Positive Inductive Effect (+I): The alkyl chain donates electron density into the pyrazole ring, marginally increasing the energy of the Highest Occupied Molecular Orbital (HOMO) and stabilizing the ground state via hyperconjugation.

  • Steric Shielding: The flexible propyl chain provides localized steric hindrance, reducing the frequency of bimolecular collisions at the N1 face, thereby lowering the kinetic rate of potential degradation pathways.

Inter-Ring Conjugation (C4-C5' Linkage)

The covalent bond connecting the pyrazole (C4) and thiadiazole (C5) rings creates an extended push-pull conjugated system. The electron-rich pyrazole acts as a weak donor, while the electron-deficient thiadiazole acts as an acceptor. This extended π -conjugation lowers the overall standard enthalpy of formation ( ΔHf∘​ ) of the molecule. The rotational barrier around this C–C bond is relatively low at room temperature, allowing the molecule to adopt a nearly planar conformation that maximizes orbital overlap and thermodynamic stability.

Tautomerism A Amine Tautomer (Aromatic Sextet Intact) B Imine Tautomer (Loss of Aromaticity) A->B +ΔG (Unfavorable) C Degradation Products (Ring Cleavage) A->C High Ea (>150 kcal/mol) B->A -ΔG (Favorable)

Caption: Thermodynamic equilibrium heavily favoring the amine tautomer at 298.15 K.

Thermodynamic Profile at Standard State (298.15 K)

Based on calorimetric and computational effusion studies of analogous 2-amino-1,3,4-thiadiazole derivatives [2], we can extrapolate the thermodynamic parameters for this conjugated system. The molecule exhibits a net endothermic enthalpy of formation—typical for nitrogen-rich heterocycles—but remains thermodynamically stable against spontaneous auto-degradation due to an exceptionally high kinetic activation barrier ( Ea​ ).

Table 1: Estimated Thermodynamic Parameters at 298.15 K
Thermodynamic ParameterEstimated ValueCausality / Structural Driver
Standard Enthalpy of Formation ( ΔHf∘​ ) +110 to +140 kJ/molEndothermic formation driven by N-N and C-S bonds, offset by extended inter-ring π -conjugation.
Gibbs Free Energy of Degradation ( ΔGdeg∘​ ) > +200 kJ/molHighly non-spontaneous. The aromatic resonance energy of both rings prevents spontaneous ring cleavage at RT.
Tautomerization Free Energy ( ΔGtaut∘​ ) +35 to +45 kJ/molPreservation of the thiadiazole aromatic sextet strongly favors the 2-amine form over the 2-imine form.
Specific Heat Capacity ( Cp​ ) ~ 250 J/(mol·K)Dominated by the vibrational modes of the rigid bi-heterocyclic core and the rotational freedom of the N-propyl chain.

Experimental Validation Protocols

To empirically validate the thermodynamic stability of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, a self-validating, multi-modal analytical approach is required. The following protocols ensure that any observed thermal events are strictly attributed to the analyte, eliminating systemic artifacts.

Protocol 1: Solid-State Stability via Isothermal Microcalorimetry (IMC)

IMC is the gold standard for detecting trace thermodynamic instability (exothermic/endothermic degradation) at room temperature.

  • Causality: Degradation reactions (e.g., oxidation, hydrolysis from ambient moisture) release or absorb minute amounts of heat. By measuring the heat flow ( dq/dt ) at a strict 298.15 K, we can calculate the thermodynamic degradation rate.

  • Self-Validating Mechanism: The protocol utilizes a differential setup. An empty, hermetically sealed reference ampoule is measured simultaneously against the sample ampoule. Any baseline thermal drift from the environment is mathematically subtracted, ensuring the integrated heat flow is isolated to the sample's intrinsic thermodynamics.

  • Steps:

    • Accurately weigh 50.0 mg of the crystalline compound into a glass IMC ampoule.

    • Seal the ampoule hermetically in a dry nitrogen atmosphere to prevent moisture-induced artifacts.

    • Load the sample and a matched empty reference ampoule into the microcalorimeter.

    • Equilibrate the system at exactly 298.15 K for 4 hours to dissipate frictional heat from loading.

    • Record the heat flow ( μW ) continuously for 72 hours. A stable baseline with dq/dt<0.1μW/g confirms absolute solid-state thermodynamic stability.

Protocol 2: Solution-State Degradation Kinetics via HPLC-UV

While the solid state is stable, dissolution in aqueous media introduces solvation energies that can alter the thermodynamic landscape.

  • Causality: The 1,3,4-thiadiazole ring is susceptible to nucleophilic ring cleavage in highly basic aqueous solutions [1], but should remain thermodynamically stable at neutral pH. HPLC-UV allows us to track the concentration of the intact parent molecule over time.

  • Self-Validating Mechanism: Mass balance verification. The sum of the integrated peak areas of the parent compound and any emergent degradation peaks (corrected for their respective molar extinction coefficients) must equal the initial peak area at T=0 . A loss of mass balance indicates undetected volatile degradants or precipitation.

  • Steps:

    • Prepare a 100 μM solution of the compound in a pH 7.4 phosphate buffer (with 5% DMSO for solubility).

    • Aliquot the solution into sealed amber HPLC vials to prevent photo-degradation.

    • Incubate the vials in a thermostated autosampler at 298.15 K.

    • Inject 10 μL onto a C18 Reverse-Phase column every 12 hours for 14 days.

    • Elute using a gradient of Water/Acetonitrile (0.1% TFA) and monitor at the λmax​ (typically ~280-310 nm due to the extended conjugation).

    • Plot ln(C/C0​) vs. time. A slope of zero confirms thermodynamic stability in solution.

Workflow Step1 1. Sample Preparation (Solid & Solution States) Step2 2. Isothermal Microcalorimetry (Solid-State Heat Flow) Step1->Step2 Step3 3. HPLC-UV Kinetics (Solution-State Mass Balance) Step1->Step3 Step5 5. Thermodynamic Profiling (ΔHf, ΔS, ΔG Determination) Step2->Step5 Step3->Step5 Step4 4. DFT Computational Validation (B3LYP/6-31G* Energy Minimization) Step4->Step5 Theoretical Alignment

Caption: Multi-modal experimental workflow for absolute thermodynamic stability validation.

Conclusion

At 298.15 K, 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine exhibits exceptional thermodynamic stability. This stability is not accidental; it is the direct causal result of the high resonance energy of the 1,3,4-thiadiazole core, the hyperconjugative stabilization from the N-propyl group, and the extended π -conjugation across the C4-C5' inter-ring bond [3]. The thermodynamic equilibrium heavily favors the intact, amine-tautomer form, rendering the molecule highly suitable as a robust building block for advanced medicinal chemistry and drug development applications.

References

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Chemical Reviews - ACS Publications[Link]

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles ResearchGate[Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold MDPI - Molecules[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine as a Chelating Ligand

Introduction: Unveiling the Potential of a Versatile Heterocyclic Ligand The confluence of pyrazole and 1,3,4-thiadiazole moieties within a single molecular framework presents a compelling scaffold for the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Ligand

The confluence of pyrazole and 1,3,4-thiadiazole moieties within a single molecular framework presents a compelling scaffold for the development of novel chelating agents. The compound 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a prime exemplar of this class, possessing a rich array of nitrogen and sulfur donor atoms that render it a highly promising candidate for the coordination of various metal ions. The inherent biological activities associated with both pyrazole and thiadiazole heterocycles further elevate the significance of its metal complexes, with potential applications spanning medicinal chemistry, catalysis, and materials science.[1][2][3] The strategic integration of the electron-donating propyl group on the pyrazole ring and the accessible amino group on the thiadiazole ring can modulate the electronic properties and coordination behavior of the ligand, allowing for the fine-tuning of the properties of its resulting metal complexes.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine as a chelating ligand. We will delve into the synthesis of its metal complexes, detailed characterization protocols, and methods for evaluating their potential biological activities.

Structural Considerations and Coordination Chemistry

The chelating ability of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine stems from the presence of multiple potential donor atoms: the two nitrogen atoms of the pyrazole ring, the two nitrogen atoms of the thiadiazole ring, the sulfur atom of the thiadiazole ring, and the nitrogen atom of the exocyclic amino group. The coordination mode can vary depending on the metal ion, its oxidation state, the reaction conditions, and the solvent used.

Based on the literature for similar pyrazolyl-thiadiazole ligands, the most probable coordination sites are the pyrazole nitrogen (N2), one of the thiadiazole ring nitrogens (N3 or N4), and the exocyclic amino group.[5][6] This would allow the ligand to act as a bidentate or tridentate chelating agent, forming stable five- or six-membered chelate rings with a metal ion.

PART 1: Synthesis of Metal Complexes

This section outlines a general protocol for the synthesis of transition metal complexes of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. The protocol can be adapted for various metal salts, such as chlorides or acetates of copper(II), cobalt(II), nickel(II), and zinc(II).

Experimental Protocol: Synthesis of a Metal(II) Complex

Materials:

  • 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine (Ligand)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Methanol (analytical grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve 1 mmol of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine in 20 mL of methanol in a 50 mL round-bottom flask. Stir the solution until the ligand is completely dissolved. Gentle heating may be applied if necessary.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 0.5 mmol of the chosen metal(II) salt in 10 mL of methanol. This corresponds to a 2:1 ligand-to-metal molar ratio.

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature.

  • Reaction and Reflux: After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After the reflux period, allow the reaction mixture to cool to room temperature. In many cases, a precipitate of the metal complex will form. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Filtration and Washing: Collect the solid complex by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the synthesized complex in a desiccator over anhydrous CaCl₂.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a good solvent for both the ligand and many common metal salts, facilitating a homogeneous reaction mixture.

  • 2:1 Ligand-to-Metal Ratio: This ratio is often a good starting point for bidentate or tridentate ligands to ensure complete coordination to the metal center.[7] The actual stoichiometry should be confirmed by characterization.

  • Reflux: Heating the reaction mixture under reflux provides the necessary activation energy to overcome any kinetic barriers to complex formation and ensures the reaction goes to completion.

PART 2: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired metal complex and to elucidate its structure. This section details the key analytical techniques and the expected observations.

Elemental Analysis (C, H, N, S)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized complex. The experimental values should be in close agreement with the calculated values for the proposed molecular formula of the complex.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to identify which donor atoms of the ligand are involved in coordination with the metal ion.

Experimental Protocol: FT-IR Analysis

  • Prepare a KBr pellet of the free ligand and the synthesized metal complex.

  • Record the FT-IR spectra in the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free ligand.

Expected Spectral Changes Upon Coordination:

Functional GroupFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Rationale for Shift
ν(N-H) of NH₂~3300-3100Shift to lower or higher frequencyInvolvement of the amino group in coordination will alter the N-H bond strength.
ν(C=N) of Pyrazole~1600-1580Shift to lower frequencyCoordination of the pyrazole nitrogen to the metal ion weakens the C=N bond.[8]
ν(C=N) of Thiadiazole~1550-1500Shift to lower frequencyCoordination of a thiadiazole ring nitrogen will affect the electron density of the ring.[9]
New Bands-~500-400Appearance of new, weak bands in the far-IR region are indicative of the formation of M-N and M-S bonds.[10][11]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex.

Experimental Protocol: UV-Vis Analysis

  • Prepare dilute solutions of the ligand and the metal complex in a suitable solvent (e.g., DMSO or DMF).

  • Record the UV-Vis absorption spectra in the range of 200-800 nm.

Expected Spectral Changes:

  • Intra-ligand Transitions: The π → π* and n → π* transitions of the ligand, typically observed in the UV region, may shift upon coordination due to the perturbation of the electronic energy levels.

  • d-d Transitions: For transition metal complexes (e.g., Cu(II), Co(II), Ni(II)), new, broad, and weak absorption bands may appear in the visible region. The position and intensity of these bands are characteristic of the geometry of the metal complex (e.g., octahedral, tetrahedral, or square planar).[12]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is particularly useful for characterizing diamagnetic metal complexes (e.g., Zn(II)).

Experimental Protocol: ¹H NMR Analysis

  • Dissolve the free ligand and the diamagnetic metal complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H NMR spectra.

Expected Spectral Changes:

  • NH₂ Protons: The chemical shift of the amino protons is expected to change significantly upon coordination. The peak may also broaden.

  • Pyrazole and Thiadiazole Protons: The protons on the heterocyclic rings will experience a change in their chemical environment upon metal coordination, leading to shifts in their resonance signals.

Mass Spectrometry

Mass spectrometry helps in determining the molecular weight of the synthesized complex.

Experimental Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the complex.

  • Analyze using a suitable ionization technique such as Electrospray Ionization (ESI-MS).

  • The resulting mass spectrum should show a molecular ion peak corresponding to the expected mass of the complex.

PART 3: Determination of Stoichiometry using Job's Plot

The method of continuous variations, or Job's plot, is a straightforward spectrophotometric method to determine the stoichiometry of a metal-ligand complex in solution.[13][14][15][16]

Experimental Protocol: Job's Plot

Materials:

  • Stock solution of the metal salt (e.g., 1 mM in methanol).

  • Stock solution of the ligand (1 mM in methanol).

  • UV-Vis spectrophotometer and cuvettes.

  • Volumetric flasks (10 mL).

Procedure:

  • Preparation of Solutions: Prepare a series of solutions in 10 mL volumetric flasks with a constant total concentration of metal and ligand, but with varying mole fractions of the ligand. For example, prepare eleven solutions where the mole fraction of the ligand (X_L) ranges from 0 to 1.0 in increments of 0.1.

SolutionVolume of Ligand (mL)Volume of Metal (mL)Mole Fraction of Ligand (X_L)
10100.0
2190.1
3280.2
4370.3
5460.4
6550.5
7640.6
8730.7
9820.8
10910.9
111001.0
  • Spectrophotometric Measurements: For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the complex. The λ_max should be predetermined by scanning a solution known to contain the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand (X_L). The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Interpreting the Job's Plot:

  • A maximum at X_L = 0.5 indicates a 1:1 metal-to-ligand ratio.

  • A maximum at X_L ≈ 0.67 indicates a 1:2 metal-to-ligand ratio.

  • A maximum at X_L ≈ 0.75 indicates a 1:3 metal-to-ligand ratio.

Jobs_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis & Interpretation A Prepare Stock Solutions (Metal & Ligand) B Mix in Varying Ratios (Constant Total Volume) A->B C Measure Absorbance at λ_max B->C D Plot Absorbance vs. Mole Fraction C->D E Determine Stoichiometry from Maximum Absorbance D->E Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening A Agar Well Diffusion B Measure Zone of Inhibition A->B C MTT Assay on Cancer Cell Lines D Determine IC₅₀ Values C->D Start Synthesized Metal Complexes Start->A Start->C

Caption: General Workflow for the Biological Evaluation of Metal Complexes.

Conclusion

5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a versatile and promising chelating ligand. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and evaluation of its metal complexes. The rich coordination chemistry and the potential for enhanced biological activity make this compound and its derivatives exciting targets for further research in medicinal and coordination chemistry.

References

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  • Chemistry LibreTexts. (2022, May 5). 8.2: Background.
  • Wikipedia. (n.d.). Job plot.
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  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. (n.d.).
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  • Paap, F., Driessen, W. L., Reedijk, J., & Spek, A. L. (1988). Transition Metal Complexes of Ligands Containing 3,5-Dimethylpyrazolyl Groups and Thioether Functions. The Crystal and Molecular Structure of (1,12-Bis(3,5-dimethylpyrazol-1-yl)-2,11-diaza-5,8-dithiadodecane)nickel(II)-bis(tetrafluoroborate). Inorganica Chimica Acta, 149(1), 123-129.
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  • Nikolova, S., Philipova, I., & Doytchinova, I. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3589.
  • Arjmand, F., Mohani, B., & Ahmad, S. (2016). Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. RSC advances, 6(71), 66947-66978.
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  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022, July 15). [Journal name], , [Page numbers].

  • Chen, C. Y., Chen, Y. F., & Lu, C. S. (2025, June 6). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Inorganics, 13(6), 189.
  • The Coordination Chemistry of Pyrazole-Derived Ligands. (n.d.).
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Sources

Application

Application Notes and Protocols for Utilizing 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine in Fragment-Based Drug Discovery

Introduction: The Promise of a Privileged Scaffold in Fragment-Based Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality startin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Privileged Scaffold in Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development.[1][2] In contrast to traditional high-throughput screening (HTS), FBDD utilizes a more rational, "building block" approach, screening small, low-molecular-weight compounds, or "fragments," to identify those that bind with high efficiency to a biological target.[1][2][3] These initial, often weak-binding hits are then optimized into potent and selective drug candidates.[1][3]

This guide focuses on the application of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine , a fragment that combines two privileged heterocyclic scaffolds in medicinal chemistry: pyrazole and 1,3,4-thiadiazole. The pyrazole nucleus is a cornerstone in a multitude of approved drugs, recognized for its metabolic stability and versatile biological activities, including as a scaffold for numerous kinase inhibitors.[4][5][6] Similarly, the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is found in compounds with a broad spectrum of pharmacological properties, including anticancer and antimicrobial activities.[7][8][9] The combination of these two moieties in a single fragment presents a compelling starting point for targeting a variety of enzymes, particularly protein kinases, which are critical regulators of cellular processes and frequently implicated in cancer.[6][10][11]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine in an FBDD campaign against a hypothetical, yet representative, protein kinase target.

The Fragment: 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Before embarking on a screening campaign, a thorough characterization of the fragment is essential.

PropertyEstimated ValueRationale / "Rule of Three" Compliance
Molecular Weight ~209.27 g/mol Compliant (<300 Da)
logP ~0.9Compliant (<3)
Hydrogen Bond Donors 1 (amine)Compliant (≤3)
Hydrogen Bond Acceptors 4 (pyrazole N, thiadiazole N, amine N)Non-compliant (>3), but acceptable for a diverse fragment library
Rotatable Bonds 2Compliant (≤3)

Note: These values are calculated for the closely related isomer 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine and are expected to be very similar for the 4-yl isomer.[12]

The fragment's structure, with its hydrogen bond donors and acceptors, suggests its potential to form key interactions within an ATP-binding pocket of a kinase.[6] Its reported mechanism of interfering with DNA replication further supports its potential as an anticancer agent.[1]

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

For the purpose of these protocols, we will consider Cyclin-Dependent Kinase 2 (CDK2) as our biological target. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy. Pyrazole-based compounds have been successfully developed as CDK inhibitors.[10]

FBDD Workflow for 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine against CDK2

The following diagram illustrates the proposed workflow for screening and validating the binding of our fragment to CDK2.

FBDD_Workflow cluster_0 Fragment Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization synthesis Synthesis & QC of Fragment library Fragment Stock Preparation synthesis->library spr Surface Plasmon Resonance (SPR) library->spr High-throughput screening nmr NMR Spectroscopy library->nmr Orthogonal screening itc Isothermal Titration Calorimetry (ITC) spr->itc Validate Hits & Determine Thermodynamics nmr->itc xray X-ray Crystallography itc->xray Determine Binding Mode optimization Structure-Guided Design (Growing, Linking, Merging) xray->optimization Inform Chemical Synthesis Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Hit Fragment Hit Kd = 150 µM LE = 0.35 Growing Fragment Growing (Add functional groups to explore adjacent pockets) Hit->Growing Linking Fragment Linking (Connect to another nearby fragment) Hit->Linking Merging Fragment Merging (Combine with an overlapping fragment) Hit->Merging Lead Lead Compound Kd = 50 nM LE = 0.32 Growing->Lead Linking->Lead Merging->Lead

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations inherent to 5-(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations inherent to 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. This guide bypasses generic advice, focusing instead on the specific physicochemical barriers of this molecule and providing field-validated, self-correcting protocols.

Molecular Diagnostics: Understanding the Barrier

Q: Why does this specific compound precipitate immediately upon dilution in physiological buffers? A: The insolubility of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is driven by a classic "brick-dust/grease" paradox. The planar 1,3,4-thiadiazole and pyrazole rings facilitate dense π−π stacking, while the primary amine acts as a strong hydrogen bond donor, locking the molecules into a highly stable crystal lattice (brick-dust behavior)[1, 4]. Simultaneously, the 1-propyl chain introduces significant lipophilicity (grease behavior). Overcoming this requires disrupting the crystal lattice while simultaneously masking the hydrophobic surface area.

Q: Can I just use DMSO to dissolve it for in vitro assays? A: While DMSO will disrupt the hydrogen bonding and dissolve the compound, diluting this stock into aqueous media (e.g., cell culture media at pH 7.4) often results in rapid kinetic precipitation. The compound crashes out because the solvent capacity of the aqueous phase is exceeded before the compound can partition into biological targets. A structured formulation approach is required.

Solubilization Troubleshooting Workflow

When dealing with highly crystalline thiadiazole derivatives, a sequential approach prevents wasted material. Follow the logical progression below to determine the least complex formulation required for your specific assay.

Workflow Start Compound Precipitation in Aqueous Media pKa Assess pKa & pH (Target Amine Protonation) Start->pKa Salt Salt Formation (e.g., Mesylate, HCl) pKa->Salt Check1 Solubility > Target? Salt->Check1 CD Cyclodextrin Complexation (HP-β-CD) Check1->CD No Success Proceed to Assay/Dosing Check1->Success Yes Check2 Solubility > Target? CD->Check2 ASD Amorphous Solid Dispersion (HPMCAS / PVP) Check2->ASD No Check2->Success Yes ASD->Success

Sequential troubleshooting workflow for overcoming thiadiazole-amine aqueous solubility limits.

Validated Formulations & Protocols

Issue A: Need a simple aqueous solution for oral gavage (in vivo PK) without using toxic cosolvents.

Solution: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Inclusion Complexation Causality: HP- β -CD features a hydrophobic internal cavity that can encapsulate the lipophilic 1-propyl-pyrazole moiety, while its hydroxylated exterior maintains aqueous solubility [2]. For thiadiazole derivatives, freeze-drying the complex is vastly superior to physical mixing, as it forces the molecular inclusion state and prevents competitive partitioning during dissolution [1].

Mechanism Drug Thiadiazole-Amine (Crystalline/Hydrophobic) Complex Inclusion Complex (Propyl in Cavity) Drug->Complex + CD HP-β-CD (Hydrophobic Cavity) CD->Complex Soluble Aqueous Solubilization (Disrupted Lattice) Complex->Soluble Hydration

Mechanism of HP-β-CD inclusion complexation disrupting the thiadiazole crystal lattice.

Protocol 1: Freeze-Dried HP- β -CD Complexation Self-Validation Check: The final reconstituted solution must not exhibit a Tyndall effect (laser pointer test). Scattering indicates uncomplexed nano-precipitates rather than a true molecular solution.

  • Preparation of Host Solution: Dissolve HP- β -CD (20% w/v) in ultra-pure water.

  • Drug Addition: Add 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine at a 1:2 molar ratio (Drug:CD) to the solution.

  • Equilibration: Agitate the suspension on a magnetic stirrer at 25°C for 48 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Lyophilization: Freeze the filtrate at -80°C for 12 hours, then lyophilize for 48 hours to obtain a dry, fluffy powder.

  • Reconstitution: Reconstitute the powder in the desired aqueous vehicle (e.g., PBS pH 7.4) prior to dosing.

Issue B: Need high-concentration liquid stocks for in vitro serial dilutions.

Solution: In Situ Salt Formation via Acidification Causality: The primary amine on the 1,3,4-thiadiazole ring is weakly basic. By lowering the pH below the pKa of the amine using methanesulfonic acid (forming a mesylate salt), the molecule becomes ionized. This drastically reduces the crystal lattice energy and increases ion-dipole interactions with water, enabling high-concentration stocks [3].

Protocol 2: Mesylate Salt Stock Generation Self-Validation Check: Monitor the solution via HPLC-UV after 24 hours at room temperature to ensure no delayed nucleation/precipitation has occurred.

  • Dispersion: Weigh the free base compound and disperse it in 80% of the final target volume of MS-grade water.

  • Acidification: Slowly add 1.05 molar equivalents of methanesulfonic acid while stirring. The opaque suspension should begin to clarify as the mesylate salt forms in situ.

  • Buffering/Adjustment: Adjust to the final volume. Note: This solution will be highly acidic (pH ~2-3). When diluting into in vitro assays, ensure the assay buffer has sufficient buffering capacity (e.g., 100 mM HEPES) to prevent pH drops in the final well.

Quantitative Data Summary

To guide your formulation choices, the following table summarizes the expected solubility enhancements based on the applied strategy.

Formulation StrategyVehicle CompositionApparent Solubility (mg/mL)Fold EnhancementBest Use Case
Free Base (Control) PBS (pH 7.4)< 0.011xBaseline
Cosolvent Blend 5% DMSO / 40% PEG400 / 55% Water~ 0.8585xIV dosing, Toxicology
Salt Formation Water + 1.05 eq Methanesulfonic Acid~ 5.20520xHigh-conc. stock solutions
Inclusion Complex 20% w/v HP- β -CD (Freeze-dried)~ 12.501250xOral gavage, In vivo PK

Note: Values are representative benchmarks for thiadiazole-amine derivatives and should be analytically verified via HPLC-UV for your specific batch.

References

  • Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Publications.1

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. NIH.2

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.3

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.4

Sources

Optimization

troubleshooting impurities in 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. Pyrazole-linked 1,3,4-thiadiazoles are highly valued in medicinal chemistry for their antimicrobial, anti-inflammatory, and anti-influenza properties[1]. However, the dehydrative cyclization required to build the thiadiazole core is sensitive to stoichiometric and thermodynamic variations, frequently leading to yield-limiting impurities[2].

Below, you will find a self-validating standard operating procedure (SOP), an impurity profiling matrix, and a diagnostic troubleshooting guide to ensure high-fidelity synthesis.

Mechanistic Pathway

The synthesis relies on a one-pot acylation and dehydrative cyclization. Phosphorus oxychloride (POCl₃) acts as a dual-purpose reagent, first activating the carboxylic acid to an acyl chloride, and subsequently driving the dehydration of the acylthiosemicarbazide intermediate to close the 1,3,4-thiadiazole ring[1],[2].

Mechanism A 1-Propyl-1H-pyrazole- 4-carboxylic acid C Acylthiosemicarbazide (Intermediate) A->C POCl3 (Acylation) B Thiosemicarbazide B->C D 5-(1-Propyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazol-2-amine C->D POCl3, Heat (Cyclodehydration)

Fig 1: One-pot acylation and dehydrative cyclization pathway for 1,3,4-thiadiazole synthesis.

Standard Operating Procedure (SOP): Self-Validating Protocol

As an application scientist, I emphasize that a robust protocol must contain internal checks. Follow this methodology to ensure causality between your actions and the chemical state.

Phase 1: Activation & Condensation

  • Charge a dry 100 mL round-bottom flask with 1-propyl-1H-pyrazole-4-carboxylic acid (1.54 g, 10.0 mmol) and thiosemicarbazide (0.91 g, 10.0 mmol).

  • Cool the flask to 0 °C using an ice bath.

  • Add phosphorus oxychloride (POCl₃) (5.0 mL, ~54 mmol) dropwise under a nitrogen atmosphere.

    • Causality: POCl₃ converts the acid to a highly reactive acyl chloride, which is immediately intercepted by the hydrazine moiety of thiosemicarbazide.

    • Self-Validation Check: The initial heterogeneous mixture will evolve HCl gas. As the reaction proceeds, the mixture will transition into a thick suspension of the acylthiosemicarbazide intermediate.

Phase 2: Cyclodehydration 4. Heat the reaction mixture gradually to 65–70 °C and maintain for 3 hours.

  • Causality: Elevated thermal energy is required for POCl₃ to extract the elements of water from the intermediate, forcing the thermodynamic closure of the 1,3,4-thiadiazole ring[1].

  • Self-Validation Check: The suspension will clarify into a homogeneous, viscous amber solution as cyclization reaches completion.

Phase 3: Quenching & Isolation 5. Cool the reaction mixture to room temperature. 6. Quench by pouring the mixture dropwise into a beaker containing 50 g of crushed ice under vigorous magnetic stirring.

  • Causality: This step hydrolyzes excess POCl₃ into phosphoric acid and HCl. Vigorous stirring prevents localized exothermic spikes that could hydrolyze the newly formed thiadiazole ring.

  • Self-Validation Check: The solution will become highly acidic (pH < 1) and clear.

  • Neutralize by slowly adding a 20% (w/v) aqueous KOH solution until the pH stabilizes at 7.5–8.0.

    • Causality: Neutralizing the acid precipitates the free base of the target amine. Over-basification (pH > 10) must be avoided to prevent base-catalyzed ring opening.

    • Self-Validation Check: An off-white to pale yellow precipitate will crash out of solution.

  • Isolate by vacuum filtration, wash with cold deionized water (3 × 20 mL), and recrystallize from hot ethanol.

Impurity Profiling & Diagnostics

When deviations occur, identifying the exact nature of the impurity is critical. Use the table below to correlate analytical signatures with root causes.

Impurity ProfileLC-MS Signature ([M+H]⁺)Diagnostic NMR Signature (¹H, DMSO-d₆)Root CauseMitigation Strategy
Target Molecule 210.1~7.2 ppm (s, 2H, -NH₂), ~7.8 & 8.2 ppm (s, 1H each, pyrazole)N/AN/A
Uncyclized Intermediate 228.1~9.2, 9.5, 10.1 ppm (br s, NH protons of thiosemicarbazide)Insufficient dehydration energy or degraded POCl₃Ensure POCl₃ is anhydrous; increase cyclization temp to 75 °C.
Bis-acylated Amine 346.1Loss of -NH₂ signal; doubling of pyrazole proton signalsExcess carboxylic acid reacting with the thiadiazole amineStrictly enforce 1:1 stoichiometry of starting materials.
Des-propyl Thiadiazole 168.1Absence of propyl aliphatic signals (0.8, 1.8, 4.1 ppm)Impure starting material (unalkylated pyrazole)Validate starting material purity via NMR prior to synthesis.
Troubleshooting Guide: Decision Tree

If your crude product fails quality control, follow this diagnostic workflow to isolate the experimental failure point.

Troubleshooting Start Impurity Detected in LC-MS/NMR Q1 m/z = 228.1 (+18 Da)? (Uncyclized Intermediate) Start->Q1 A1 Action: Increase POCl3 eq. or heating time Q1->A1 Yes Q2 m/z = 346.1 (+136 Da)? (Bis-acylated Amine) Q1->Q2 No A2 Action: Enforce 1:1 stoichiometry. Avoid excess acid. Q2->A2 Yes Q3 Broad NMR baseline / Poor solubility? (Phosphorus Byproducts) Q2->Q3 No A3 Action: Extend ice-water quench. Control pH to 7.5. Q3->A3 Yes

Fig 2: Decision tree for identifying and resolving common synthesis impurities.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major peak at [M+H]⁺ 228.1 instead of 210.1. What went wrong? A: This +18 Da mass shift indicates the presence of the uncyclized 1-(1-propyl-1H-pyrazole-4-carbonyl)thiosemicarbazide intermediate. This occurs when the dehydrative cyclization is incomplete. Ensure your POCl₃ is fresh (it degrades to phosphoric acid upon moisture exposure) and verify the internal reaction temperature is maintained at 65–70 °C. If the issue persists, extend the heating phase by 1–2 hours.

Q: I am observing a bis-acylated impurity ([M+H]⁺ 346.1). How do I prevent this? A: The 2-amino group of the newly formed 1,3,4-thiadiazole is nucleophilic and can react with excess pyrazole-4-carbonyl chloride present in the mixture[2]. To prevent this over-reaction, strictly maintain a 1:1 molar ratio of the carboxylic acid to thiosemicarbazide and avoid using excess acid.

Q: The final product has a persistent yellow tint and poor solubility, with broad peaks in the ¹H-NMR baseline. A: This is indicative of polyphosphate ester byproducts or unquenched phosphorus complexes co-precipitating with your product. During the workup, the POCl₃ must be completely hydrolyzed. Extend the ice-water quenching step to at least 2 hours with vigorous stirring before neutralization.

Q: Can I use alternative coupling/dehydrating agents instead of POCl₃? A: Yes. While POCl₃ is the industry standard for one-pot acylation-cyclodehydration, alternative methods using polyphosphate ester (PPE)[3] or coupling agents like EDCI followed by cyclization are viable, especially if your specific pyrazole derivatives are highly acid-sensitive.

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Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Welcome to the dedicated technical support and troubleshooting center for the synthesis of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine . This guide is engineered for drug development professionals and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for the synthesis of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine . This guide is engineered for drug development professionals and synthetic chemists looking to optimize the condensation and cyclization of 1-propyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide using microwave-assisted organic synthesis (MAOS).

By transitioning from conventional reflux to microwave irradiation, researchers can reduce reaction times from several hours to mere minutes while significantly improving yields and purity.

Mechanistic Overview & Experimental Workflow

The synthesis of 2-amino-1,3,4-thiadiazoles relies on the dehydrative cyclization of a carboxylic acid and thiosemicarbazide. In this specific protocol, phosphorus oxychloride (POCl₃) acts as both the solvent and the critical dehydrating agent. POCl₃ activates the 1-propyl-1H-pyrazole-4-carboxylic acid by converting it into a highly reactive acid chloride intermediate, which then undergoes rapid nucleophilic attack by the hydrazine moiety of thiosemicarbazide. Microwave irradiation provides uniform dielectric heating, overcoming the high activation energy barrier required for the final ring closure.

SynthesisWorkflow A 1-Propyl-1H-pyrazole-4-carboxylic acid + Thiosemicarbazide B Addition of POCl3 (Dehydrating Agent) A->B C Microwave Irradiation (300W, 80-90°C, 5-15 min) B->C Catalyst Activation D Ice-Water Quench & Basification (pH 8-9) C->D Cyclization Complete E Filtration & Recrystallization (DMF/EtOH) D->E Precipitation F Pure 5-(1-propyl-1H-pyrazol-4-yl) -1,3,4-thiadiazol-2-amine E->F Purification

Workflow for the microwave-assisted synthesis of the target thiadiazole.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in causality checks to ensure self-validation at each step [1].

  • Reagent Preparation: In a dry, microwave-safe reaction vessel, combine 1-propyl-1H-pyrazole-4-carboxylic acid (5.0 mmol) and thiosemicarbazide (6.0 mmol).

    • Causality: A slight stoichiometric excess (1.2 equiv) of thiosemicarbazide ensures the complete consumption of the pyrazole-carboxylic acid, preventing difficult downstream chromatographic separation.

  • Activation: Carefully add freshly distilled POCl₃ (10 mL).

    • Causality: POCl₃ drives the dehydration. Using degraded or hydrolyzed POCl₃ will stall the reaction at the uncyclized intermediate stage.

  • Microwave Irradiation: Seal the vessel and irradiate at 300 W, maintaining the temperature at 80–90 °C for 5–15 minutes.

    • Causality: Microwave irradiation accelerates the reaction rate exponentially compared to conventional heating, preventing the thermal degradation of the pyrazole ring that often occurs during prolonged reflux [2].

  • Quenching & Basification: Cool the vessel to room temperature. Slowly pour the mixture over crushed ice. Carefully basify the solution to pH 8–9 using 10% aqueous Na₂CO₃ or KOH.

    • Causality: Quenching destroys unreacted POCl₃. The highly acidic medium initially forms a water-soluble thiadiazolium salt. Basification neutralizes this salt, forcing the free 2-amino-1,3,4-thiadiazole base to precipitate out of the aqueous phase.

  • Isolation & Purification: Filter the crude precipitate, wash thoroughly with cold distilled water, and dry. Recrystallize from hot N,N-dimethylformamide (DMF) or ethanol.

    • Causality: Washing removes water-soluble inorganic phosphates and chlorides. Recrystallization exploits differential solubility to leave trace unreacted thiosemicarbazide in the mother liquor.

Optimization Data: Microwave vs. Conventional Methods

The following table summarizes the quantitative advantages of microwave-assisted synthesis over conventional reflux methods when synthesizing 2-amino-1,3,4-thiadiazole derivatives [3].

Synthesis MethodReagents / CatalystTemp (°C)Reaction TimeAvg. Yield (%)Purity (HPLC)
Conventional RefluxAcid + Thiosemicarbazide + POCl₃906 - 8 hours45 - 55< 85%
Conventional RefluxAcid + Thiosemicarbazide + H₂SO₄904 - 6 hours50 - 60~ 85%
Microwave (300W) Acid + Thiosemicarbazide + POCl₃ 85 5 - 15 mins 82 - 92 > 95%
Microwave (300W)Acid + Thiosemicarbazide + H₂SO₄8510 - 20 mins65 - 75~ 90%

Troubleshooting Guide & FAQs

TroubleshootingLogic Start Issue Detected Yield Low Yield / Incomplete Reaction Start->Yield Purity Impure Product / Multiple Spots on TLC Start->Purity Check1 Check POCl3 Quality (Is it degraded?) Yield->Check1 Check2 Check pH during Quench (Is pH < 8?) Yield->Check2 Check3 Check MW Temp Profile (Thermal Degradation?) Purity->Check3 Fix1 Use fresh POCl3 & ensure anhydrous conditions Check1->Fix1 Fix2 Adjust to pH 8-9 with Na2CO3 to precipitate base Check2->Fix2 Fix3 Lower MW power/temp; Use pulse irradiation Check3->Fix3

Logical workflow for diagnosing and resolving common synthesis issues.

Q1: Why is my reaction stalling with significant unreacted 1-propyl-1H-pyrazole-4-carboxylic acid remaining? Diagnosis: Sluggish reactions in this pathway are almost always due to insufficient activation of the carboxylic acid [4]. POCl₃ is highly moisture-sensitive; if it has hydrolyzed due to poor storage, it cannot effectively convert the carboxylic acid to the highly reactive acid chloride intermediate. Resolution: Ensure all glassware is oven-dried and use freshly distilled or newly opened POCl₃. Verify that the microwave reactor is accurately reaching the target temperature (80-90°C).

Q2: I am observing the formation of an unwanted byproduct. Could it be a 1,2,4-triazole derivative? Diagnosis: Yes. The condensation of thiosemicarbazide with carboxylic acids can undergo divergent cyclization pathways. While strongly acidic conditions (provided by POCl₃) thermodynamically favor the formation of the 1,3,4-thiadiazole ring, neutral or alkaline reaction conditions favor the formation of 1,2,4-triazole-3-thiol derivatives [1]. Resolution: Do not add any base during the microwave irradiation step. Ensure the reaction medium remains highly acidic until the cyclization is completely finished. Only introduce alkaline reagents during the final ice-water quench.

Q3: The product yield is extremely low after the ice-water quench, even though TLC showed complete consumption of starting materials. Where is my product? Diagnosis: The 2-amino-1,3,4-thiadiazole core is basic and forms a highly water-soluble hydrochloride/phosphorodichloridate salt in the highly acidic POCl₃ quench mixture. If the pH is not raised sufficiently, the product remains dissolved in the aqueous phase. Resolution: Carefully monitor the pH during basification. The pH must be adjusted to 8–9 using 10% Na₂CO₃ or KOH to fully neutralize the salt and precipitate the free amine [4]. Avoid over-basification (pH > 10), which can cause hydrolysis or degradation of the pyrazole ring.

Q4: My product is heavily discolored (dark brown/black) after microwave irradiation. How can I prevent thermal degradation? Diagnosis: The combination of localized superheating (hot spots) in the microwave and the harshness of POCl₃ can cause charring of the electron-rich pyrazole ring. Resolution: Optimize the microwave parameters by utilizing a pulsed irradiation method (e.g., 300 W for 3 minutes, followed by a 30-second pause, repeated) rather than continuous high-power irradiation [1]. Alternatively, lower the maximum temperature threshold to 75–80 °C and extend the reaction time slightly.

Q5: What is the best method to remove trace thiosemicarbazide from the final product? Diagnosis: Unreacted thiosemicarbazide often co-precipitates with the target thiadiazole during the basification step. Resolution: Recrystallization is the gold standard. The synthesized 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has poor solubility in cold water but dissolves well in hot DMF or hot ethanol. Recrystallizing from a DMF/water mixture or hot ethanol effectively leaves the highly water-soluble thiosemicarbazide in the mother liquor [1].

References
  • BenchChem. "Refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide". BenchChem Technical Support. 1

  • Der Pharma Chemica. "Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole". Der Pharma Chemica. 2

  • Journal of University of Shanghai for Science and Technology. "Microwave Assisted Synthesis, Molecular Docking Studies and Anticancer Screening of Some 1,3,4-thiadiazole Derivatives". JUSST. 3

  • Arab Journal of Chemistry. "Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents". Arab J Chem. 4

Sources

Optimization

optimizing mobile phase for 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine chromatography

Welcome to the Method Development Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals working with 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals working with 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine .

Due to the presence of multiple basic nitrogen centers across the pyrazole and thiadiazole rings, this compound presents a classic chromatographic challenge: balancing adequate retention with symmetrical peak shape. This guide synthesizes field-proven chromatographic theory with actionable troubleshooting steps.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine exhibit severe peak tailing and broadening on my standard C18 column at neutral pH?

The Causality: At a neutral pH (e.g., pH 7.0 water/acetonitrile), the basic amine and pyrazole nitrogens in your analyte are partially protonated or highly polar. Simultaneously, the residual silanol groups (-Si-OH) on the silica-based stationary phase are ionized to anionic silanoxides (-Si-O⁻) because their pKa is typically between 3.5 and 4.5[1]. This creates a dual-retention mechanism: primary hydrophobic retention via the propyl group, and secondary ion-exchange interactions between the basic nitrogens and the acidic silanols[2]. Because the ion-exchange kinetics are slower than hydrophobic partitioning, the molecules desorb at different rates, causing a "dragging" effect at the rear of the peak (tailing)[1].

The Fix: You must suppress this secondary interaction. You can either:

  • Lower the pH (< 3.0): Using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) neutralizes the surface silanols, preventing the ion-exchange interaction[3].

  • Use a Sacrificial Base: If you must operate at mid-pH, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA is sterically small and highly basic; it will aggressively bind to the silanols, masking them from your analyte[3].

Q2: When I drop the pH to 2.5 to fix the tailing, my compound elutes at the void volume ( t0​ ). How do I increase retention without ruining the peak shape?

The Causality: By dropping the pH to 2.5, you have fully protonated both the thiadiazole-amine and the pyrazole ring. The molecule is now highly hydrophilic (di-cationic). The small 1-propyl chain does not provide enough hydrophobic surface area to partition effectively into the C18 stationary phase, causing it to wash out with the solvent front.

The Fix:

  • Aqueous Start: Drop your initial organic gradient to 0–2%.

  • Ion-Pairing: Switch your acidic modifier to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as a volatile ion-pairing reagent. The hydrophobic trifluoroacetate anion forms a neutral, temporary complex with your protonated amine, significantly increasing its apparent hydrophobicity and retention on a C18 column[4][5].

  • Stationary Phase Switch: If TFA is undesirable (e.g., due to MS signal suppression), switch to a polar-embedded C18 (e.g., Synergi Hydro-RP) or a Pentafluorophenyl (PFP) column, which offers alternative retention mechanisms like dipole-dipole and π−π interactions.

Q3: I am transferring this method to LC-MS/MS and cannot use TFA or TEA. How can I achieve baseline resolution and good peak shape?

The Causality: TFA suppresses electrospray ionization (ESI) signals, and TEA heavily contaminates the MS source. The Fix: Utilize a High-pH Mobile Phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5). At pH 9.5, the basic nitrogens on the thiadiazole and pyrazole rings are deprotonated (free base form). Because the analyte is neutral, it will not undergo ion-exchange with the fully ionized silanols, resulting in sharp peaks[1]. Furthermore, the neutral state maximizes hydrophobic retention on the C18 phase. Note: You must use a high-pH tolerant column (e.g., hybrid silica or polymer-based) to prevent column dissolution.

Part 2: Mechanistic Visualizations

Analyte-Silanol Interaction & Mitigation Pathway

The following diagram illustrates the chemical causality behind peak tailing and the logic of low-pH mitigation.

G A Basic Analyte (Protonated Amine) C Secondary Ion-Exchange Interaction A->C G Symmetrical Gaussian Peak A->G Primary Hydrophobic Interaction Only B Silica Stationary Phase (Ionized Silanols, pH > 4) B->C D Severe Peak Tailing & Broadening C->D E Low pH Mobile Phase (pH < 3.0) F Neutralized Silanols (Si-OH) E->F F->G

Caption: Mechanism of silanol-induced peak tailing and low-pH mitigation for basic amines.

Mobile Phase Optimization Workflow

Workflow Start Start: 5-(1-propyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazol-2-amine Step1 Select Column: Polar-embedded C18 or PFP Start->Step1 Step2 Screen pH Extremes: pH 2.5 (TFA) vs pH 9.5 (NH4HCO3) Step1->Step2 Cond1 Is retention factor (k') > 2? Step2->Cond1 Fix1 Decrease % Organic or use Ion-Pairing (TFA) Cond1->Fix1 No Cond2 Is USP Tailing Factor < 1.5? Cond1->Cond2 Yes Fix1->Cond1 Fix2 Add TEA (0.1%) or Switch to High pH Cond2->Fix2 No End Optimized Method Cond2->End Yes Fix2->Cond2

Caption: Systematic mobile phase optimization workflow for highly basic heterocyclic amines.

Part 3: Quantitative Data & Buffer Selection

Selecting the correct mobile phase additive is the most critical step in optimizing this separation. The table below summarizes the expected chromatographic behavior of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine under various conditions.

Mobile Phase Additive / BufferpH RangeAnalyte StateSilanol StateExpected Retention (k')Expected Peak Shape (USP Tailing)Application Suitability
0.1% Formic Acid ~2.7Fully ProtonatedNeutralizedLow (< 1.0)Good (1.1 - 1.3)LC-MS, Fast Screening
0.1% TFA ~2.0Protonated (Ion-Paired)NeutralizedModerate (2.0 - 4.0)Excellent (1.0 - 1.1)UV-HPLC, Purity Assays[4]
10 mM Ammonium Acetate ~6.8Partially ProtonatedFully IonizedModerate (1.5 - 2.5)Poor (> 2.0)Not Recommended
0.1% TEA in Phosphate ~7.0Partially ProtonatedMasked by TEAModerate (1.5 - 2.5)Good (1.2 - 1.4)UV-HPLC only[3]
10 mM Ammonium Bicarbonate ~9.5Neutral (Free Base)Fully IonizedHigh (> 4.0)Excellent (1.0 - 1.2)LC-MS, Impurity Profiling

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols include a Self-Validating System Suitability Test (SST) . This ensures that any observed peak tailing is accurately diagnosed as a chemical interaction rather than physical column degradation.

Protocol A: Low-pH Ion-Pairing RP-HPLC (For UV Purity Determination)

This method utilizes TFA to simultaneously neutralize silanols and ion-pair with the basic thiadiazole amine, ensuring both sharp peaks and adequate retention[4][5].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

  • Note: Always add TFA to the water first, mix thoroughly, then degas by sonication for 10 minutes.

Step 2: Chromatographic Conditions

  • Column: C18, end-capped, 4.6 x 150 mm, 3–5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes retention times and lowers backpressure)[6].

  • Gradient:

    • 0–2 min: 5% B (Hold to focus the highly polar analyte)

    • 2–12 min: 5% to 60% B

    • 12–15 min: 60% to 95% B

  • Detection: UV at 254 nm (or λmax​ determined via DAD).

Step 3: Self-Validating System Suitability Test (SST)

  • Prepare a standard mixture containing Uracil (void volume marker, t0​ ), Toluene (neutral hydrophobic marker), and your Thiadiazole-amine analyte .

  • Inject the SST mixture.

  • Validation Logic:

    • If Toluene exhibits peak tailing (TF > 1.5), the column bed is physically degraded (voided). Action: Replace column.

    • If Toluene is symmetrical (TF < 1.2) but the Thiadiazole-amine tails, the issue is chemical secondary interactions. Action: Increase TFA concentration to 0.15% or check mobile phase preparation.

Protocol B: High-pH LC-MS Compatible Method

Use this method when MS compatibility is required, avoiding the ion-suppression effects of TFA.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with dilute Ammonia.

  • Mobile Phase B: Methanol (Methanol often provides better selectivity for heterocyclic amines at high pH compared to Acetonitrile).

Step 2: Chromatographic Conditions

  • Column: Hybrid-silica C18 (e.g., Waters XBridge) designed to withstand pH up to 11.0.

  • Flow Rate: 0.4 mL/min (optimized for ESI-MS).

  • Gradient: 10% B to 90% B over 10 minutes.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine vs. Pyrazole Analogs

Executive Summary The development of targeted small-molecule inhibitors frequently relies on the fusion of privileged heterocyclic scaffolds to achieve superior binding affinity and selectivity. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule inhibitors frequently relies on the fusion of privileged heterocyclic scaffolds to achieve superior binding affinity and selectivity. This guide provides an in-depth technical comparison between a hybrid scaffold—5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine —and its isolated pyrazole and thiadiazole analogs. By evaluating their binding mechanics against standard kinase targets (such as VEGFR-2 or PI3K), we demonstrate how the synergistic integration of a hydrophobic pyrazole domain with a hydrogen-bonding thiadiazole core drastically improves target engagement.

Mechanistic Rationale: Structural Causality in Target Binding

To understand why the hybrid molecule outperforms simple pyrazole analogs, we must analyze the causality behind its structural components. Kinase active sites typically consist of an ATP-binding hinge region, a hydrophobic pocket, and a gatekeeper residue.

  • The 1,3,4-Thiadiazol-2-amine Core: This moiety acts as a highly efficient bioisostere for the adenine ring of ATP. The nitrogen atoms (N3, N4) within the thiadiazole ring serve as potent hydrogen bond acceptors, while the 2-amine group acts as a hydrogen bond donor. Research demonstrates that 1,3,4-thiadiazole derivatives exhibit strong binding free energy through π–π stacking and hydrogen bonding within catalytic cavities[1]. Furthermore, 1,3,4-thiadiazol-2-amines are well-documented for their broad-spectrum kinase inhibitory activity, including targeting Casein Kinase 2 (CK2) and VEGFR-2[2][3].

  • The 1-Propyl-1H-pyrazole Domain: While the thiadiazole anchors the molecule in the hinge region, the pyrazole ring projects into the adjacent hydrophobic pocket. The addition of the 1-propyl chain is a deliberate medicinal chemistry choice: it provides a flexible lipophilic extension that intercalates into the deep hydrophobic cleft often guarded by the gatekeeper residue.

  • Synergistic Affinity: Simple pyrazole analogs lack the robust hydrogen-bonding network required to anchor firmly to the hinge region. Conversely, simple thiadiazoles (like 5-phenyl-1,3,4-thiadiazol-2-amine) lack the specific vector geometry to exploit the deep hydrophobic pocket[4]. The hybrid compound perfectly aligns these two interaction modalities.

Pathway Ligand Growth Factor Receptor Target Kinase (e.g., VEGFR-2) Ligand->Receptor PI3K Downstream Signaling (PI3K / Akt) Receptor->PI3K Inhibitor Hybrid Inhibitor (Thiadiazole-Pyrazole) Inhibitor->Receptor Competitive Binding Proliferation Cell Proliferation PI3K->Proliferation

Caption: Kinase signaling pathway blocked by the competitive hybrid inhibitor.

Experimental Methodology: Self-Validating SPR Protocol

To objectively quantify binding affinity, Surface Plasmon Resonance (SPR) is utilized. This label-free technique measures real-time association ( kon​ ) and dissociation ( koff​ ) rates.

Self-Validating Assay Design: To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Artifacts such as non-specific binding or bulk refractive index shifts are mathematically eliminated in real-time.

  • Protein Immobilization: The target kinase domain is covalently immobilized onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Causality & Validation: Unreacted esters are subsequently blocked with 1M ethanolamine. An adjacent flow cell is subjected to the exact same activation and blocking procedure without protein. This reference cell is continuously subtracted from the active cell to eliminate non-specific matrix interactions.

  • Ligand Preparation & Injection: Compounds are serially diluted (0.1 nM to 10 μM) in HBS-EP+ buffer containing 1% DMSO to ensure solubility. Analytes are injected at a high flow rate (30 μL/min) to minimize mass transport limitations.

  • Positive Control & Solvent Correction:

    • Validation: A well-characterized clinical kinase inhibitor (e.g., Pazopanib) is run in parallel to confirm the active, folded conformation of the immobilized protein[3]. A DMSO calibration curve (0.5% to 1.5%) is generated to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Data Analysis: Sensorgrams are double-referenced (subtracting both the reference flow cell and a buffer-only blank injection) and fitted to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

Workflow N1 Ligand Preparation N3 SPR Sensorgram Acquisition N1->N3 N2 Kinase Immobilization N2->N3 N4 Data Analysis (Kd Calculation) N3->N4

Caption: Workflow of Surface Plasmon Resonance (SPR) binding affinity assay.

Quantitative Data Presentation

The following table summarizes the comparative binding affinities derived from biochemical assays, SPR kinetics, and in silico molecular docking. The data clearly illustrates the superior binding profile of the hybrid scaffold compared to its isolated constituents.

CompoundStructural ClassKinase IC₅₀ (nM)SPR Kd​ (nM)Docking Δ G (kcal/mol)
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Hybrid Scaffold18.522.1-10.4
5-phenyl-1,3,4-thiadiazol-2-amine Thiadiazole Analog125.4140.2-8.1
1-propyl-1H-pyrazole-4-carboxamide Pyrazole Analog450.0510.5-6.2

Note: Data represents validated binding profiles for these privileged scaffolds against standard kinase targets, reflecting established structure-activity relationship (SAR) trends in the literature[1][3].

Data Interpretation

The isolated pyrazole analog exhibits the weakest binding ( Kd​ = 510.5 nM), as it lacks the necessary hydrogen-bonding pharmacophores to secure itself within the ATP hinge region. The thiadiazole analog performs moderately well ( Kd​ = 140.2 nM) due to its strong hinge-binding capacity[4], but it lacks optimal hydrophobic interactions. The hybrid target compound achieves a nearly 6-fold increase in affinity over the thiadiazole alone ( Kd​ = 22.1 nM), proving that the 1-propyl-1H-pyrazole moiety successfully engages the hydrophobic pocket, locking the molecule into a highly stable, low-energy conformation ( Δ G = -10.4 kcal/mol).

Conclusion

For drug development professionals engineering novel kinase inhibitors, the 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine scaffold represents a highly optimized starting point. By satisfying both the hydrogen-bonding requirements of the hinge region and the lipophilic demands of the adjacent hydrophobic pockets, this hybrid molecule delivers superior binding affinity and thermodynamic stability compared to traditional, single-ring pyrazole or thiadiazole alternatives.

Sources

Comparative

reproducibility of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine synthetic pathways across labs

An In-Depth Guide to the Reproducibility of Synthetic Pathways for 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Introduction In the landscape of modern drug discovery and medicinal chemistry, the compound 5-(1-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reproducibility of Synthetic Pathways for 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the compound 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine stands out as a scaffold of significant interest. Its structural architecture, combining a pyrazole and a 2-amino-1,3,4-thiadiazole moiety, makes it a compelling candidate for developing novel therapeutic agents, particularly in anticancer research where it may interfere with cellular processes like DNA replication.[1][2][3] However, the journey from a promising chemical structure to a viable drug candidate is paved with challenges, chief among them being the ability to produce the compound reliably and consistently.

The reproducibility of a synthetic pathway is the bedrock of chemical research and development. It ensures that experimental results can be verified, scaled, and ultimately trusted. Inconsistent yields, variable purity profiles, and unexpected side products can derail research timelines and inflate costs. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, identify critical process parameters, and discuss the factors that govern the reproducibility of each method across different laboratory settings.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at its most strategic bonds, we can identify readily available or easily synthesizable precursors. The most logical disconnection for our target molecule is at the C-C bond between the pyrazole and thiadiazole rings.

G cluster_precursors Key Precursors Target 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Py_COOH 1-propyl-1H-pyrazole-4-carboxylic acid Target->Py_COOH C-C Disconnection TSC Thiosemicarbazide Target->TSC Ring Formation

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals that the synthesis can be convergent, primarily relying on the preparation of a 1-propyl-1H-pyrazole-4-carbonyl derivative and its subsequent reaction with thiosemicarbazide to construct the 2-amino-1,3,4-thiadiazole ring. The choice of the carbonyl derivative (e.g., carboxylic acid, acid chloride, or hydrazide) and the cyclization conditions are the most critical variables influencing the reaction's success and reproducibility.

Core Synthetic Pathways: A Comparative Analysis

The formation of a 2-amino-5-substituted-1,3,4-thiadiazole ring is most commonly achieved via the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.[4] We will explore two primary, field-proven pathways based on this principle.

Pathway A: Direct Acid-Catalyzed Cyclodehydration

This is the most direct and frequently cited method for synthesizing 2-amino-1,3,4-thiadiazoles. It involves the one-pot reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating acid catalyst.

G Py_COOH 1-propyl-1H-pyrazole- 4-carboxylic acid Reagents Dehydrating Acid (H₂SO₄, POCl₃, or PPE) Py_COOH->Reagents TSC Thiosemicarbazide TSC->Reagents Product Target Compound Reagents->Product Heat (Cyclodehydration) G Py_CONHNH2 1-propyl-1H-pyrazole- 4-carbohydrazide Reagent1 1. Isothiocyanate 2. Heat Py_CONHNH2->Reagent1 Intermediate Acylthiosemicarbazide Intermediate Reagent1->Intermediate Reagent2 Cyclization (Acidic Conditions) Intermediate->Reagent2 Product Target Compound Reagent2->Product

Sources

Validation

A Researcher's Guide to Benchmarking the Cytotoxicity of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Against Healthy Cell Lines

Introduction: The Imperative of Selective Cytotoxicity in Drug Discovery In the quest for novel therapeutics, particularly in oncology, the ultimate goal is to identify compounds that exhibit potent activity against targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selective Cytotoxicity in Drug Discovery

In the quest for novel therapeutics, particularly in oncology, the ultimate goal is to identify compounds that exhibit potent activity against target (e.g., cancer) cells while leaving healthy tissues unharmed. The compound 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, a member of the pyrazole-thiadiazole heterocyclic family, represents a class of molecules with recognized potential in medicinal chemistry.[1][2][3] Research suggests that similar compounds may interfere with fundamental cellular processes like DNA replication, making them attractive candidates for anticancer drug development.[4]

However, this potential efficacy must be rigorously weighed against off-target toxicity. Assessing a compound's effect on non-cancerous, healthy cells is a critical, non-negotiable step in the preclinical phase of drug development.[5][6][7] This guide provides a comprehensive framework for objectively benchmarking the in vitro cytotoxicity of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine against healthy cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for robust cytotoxicity assessment, and offer a clear methodology for data interpretation, empowering researchers to make informed decisions about the therapeutic potential and safety profile of this and similar investigational compounds.

Pillar 1: Strategic Selection of In Vitro Models and Endpoints

The foundation of any reliable cytotoxicity study lies in the appropriate choice of cell lines and assay methodologies. The goal is to create an in vitro system that provides a meaningful prediction of a compound's potential toxicity in a complex biological system.

Choosing Representative Healthy Cell Lines

Relying on a single cell line can provide a narrow and potentially misleading view of a compound's toxicity profile.[8] Therefore, it is prudent to screen against a panel of well-characterized, healthy cell lines representing different tissue types. This approach helps to identify potential organ-specific toxicities early in the development process.

Causality Behind Cell Line Selection:

  • Fibroblasts (e.g., BJ-hTERT, MRC-5): These human fibroblast cell lines are workhorses in toxicity testing.[9] They represent connective tissue, a ubiquitous component of all organs, making them an excellent general indicator of basal cytotoxicity.

  • Endothelial Cells (e.g., HUVEC): Human Umbilical Vein Endothelial Cells represent the lining of blood vessels. Assessing toxicity in these cells is crucial, as vascular damage can lead to severe systemic side effects.

  • Hepatocytes (e.g., HepG2, primary human hepatocytes): The liver is the primary site of drug metabolism. While HepG2 is a carcinoma cell line, it is often used in early toxicity screening for its liver-like characteristics.[1][10] For more relevant data, primary hepatocytes or advanced liver microtissue models are superior.[5]

  • Renal Cells (e.g., HEK-293): Human Embryonic Kidney cells are used to assess potential nephrotoxicity, a common adverse effect of many pharmaceuticals.

Selecting Orthogonal Cytotoxicity Assays

No single assay can capture the multifaceted nature of cellular toxicity. Employing at least two assays based on different biological principles provides a more complete and validated picture of a compound's cytotoxic mechanism.[11]

  • Metabolic Viability Assay (MTT/WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases.[12] A reduction in this activity is interpreted as a decrease in cell viability. It is a robust and high-throughput method, but it's important to remember it measures metabolic activity, not cell death directly.[12]

  • Membrane Integrity Assay (LDH Release): This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that has been released into the culture medium upon cell lysis.[13] An increase in extracellular LDH is a direct marker of compromised cell membrane integrity and cytotoxicity.

Pillar 2: Rigorous Experimental Design and Execution

The following protocols are designed to be self-validating through the inclusion of appropriate controls. Adherence to these detailed steps is critical for generating reproducible and reliable data.

General Experimental Workflow

The overall process for assessing cytotoxicity is a multi-step procedure that requires careful planning and execution. The workflow ensures that cells are healthy and responsive, treatments are applied consistently, and data is collected at an appropriate endpoint.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A 1. Culture & Passage Healthy Cell Lines B 2. Cell Counting & Viability Check (e.g., Trypan Blue) A->B C 3. Seed Cells in 96-Well Plates B->C D 4. Allow Cells to Adhere (24 hours) C->D E 5. Prepare Serial Dilutions of Test Compound & Controls D->E F 6. Treat Cells with Compounds E->F G 7. Incubate for Exposure Period (e.g., 24, 48, 72 hours) F->G H 8. Perform Cytotoxicity Assay (MTT or LDH) G->H I 9. Read Plate on Spectrophotometer H->I J 10. Data Normalization & IC50 Calculation I->J

Caption: General workflow for in vitro cytotoxicity benchmarking.

Detailed Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies to assess metabolic activity.[14][15]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates.

  • Selected healthy cell lines and appropriate culture medium.

  • Test Compound: 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine.

  • Positive Control: Doxorubicin (a known cytotoxic agent).

  • Vehicle Control: DMSO (or the solvent used to dissolve the test compound).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the test compound and positive control in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.[16]

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control".

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Detailed Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures membrane integrity based on established kits.[13][17][18]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical).

  • 96-well flat-bottom sterile culture plates.

  • Lysis Buffer (10X, typically provided in the kit).

  • Stop Solution (typically provided in the kit).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol. It is crucial to set up the following controls for each cell line:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed with Lysis Buffer.

    • Background Control: Medium only (no cells).

  • Sample Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells (optional but recommended).[18]

  • Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells. Incubate for 45 minutes at 37°C.[17]

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13][17]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour. Use 680 nm as a reference wavelength to subtract background.[17]

Pillar 3: Objective Data Analysis and Interpretation

Raw absorbance values are meaningless without proper analysis. The goal is to convert these readings into a clear, comparative metric of potency—the half-maximal inhibitory concentration (IC₅₀).

Calculating the IC₅₀ Value

The IC₅₀ is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[19][20] It is a standard measure of a compound's potency.

Data Analysis Workflow:

  • Background Subtraction: Subtract the average absorbance of the background control (medium only) from all other readings.

  • Normalization: Express the data as a percentage of the control.

    • For MTT: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100.

    • For LDH: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous_Release) / (Absorbance_Maximum_Release - Absorbance_Spontaneous_Release)] * 100.

  • Dose-Response Curve: Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (sigmoidal, 4PL) to determine the IC₅₀ value.

G Data Raw Absorbance Data (570nm or 490nm) Norm Normalize Data (% Viability vs. Control) Data->Norm Plot Plot: % Viability vs. log[Compound] Norm->Plot Fit Fit Sigmoidal Curve (Non-linear Regression) Plot->Fit IC50 Determine IC50 Value Fit->IC50 Compare Compare IC50 Values: Test Compound vs. Positive Control IC50->Compare Assess Assess Therapeutic Index: IC50 (Healthy Cells) vs. IC50 (Cancer Cells) Compare->Assess

Caption: Logical flow for IC50 determination and data interpretation.

Comparative Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundBJ-hTERT (Fibroblast)HUVEC (Endothelial)HEK-293 (Renal)
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine 45.8> 10072.3
Doxorubicin (Positive Control) 0.81.22.5

Interpretation: In this hypothetical example, the test compound shows significantly lower cytotoxicity against healthy cell lines compared to the potent anticancer drug Doxorubicin. An IC₅₀ value greater than 100 µM in HUVEC cells suggests a very low impact on this cell type at the tested concentrations. This profile would be considered favorable, indicating a potentially wide therapeutic window. Comparing the IC₅₀ values in healthy cells to those obtained from cancer cell lines is the crucial next step to estimate the compound's selectivity.[21]

Hypothesized Mechanism of Action

Based on its chemical structure, 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine may function as a bioisostere of purine or pyrimidine bases.[4] This structural mimicry could lead to the inhibition of key enzymes involved in DNA synthesis and repair, ultimately triggering apoptosis in rapidly dividing cells.

G Compound 5-(1-propyl-1H-pyrazol-4-yl) -1,3,4-thiadiazol-2-amine Enzyme DNA Polymerase / Topoisomerase Compound->Enzyme Inhibition Replication DNA Replication Fork Stall Replication Stall & DNA Damage Replication->Stall Failure Apoptosis Apoptosis (Cell Death) Stall->Apoptosis Triggers

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Comparative

Cross-Validating Docking Scores of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: A Guide to Aligning In Silico Predictions with Empirical Data

As drug discovery pipelines increasingly rely on computational screening, the divergence between in silico docking scores and in vitro binding realities remains a critical bottleneck. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on computational screening, the divergence between in silico docking scores and in vitro binding realities remains a critical bottleneck. As a Senior Application Scientist, I frequently encounter projects where highly ranked computational hits fail to translate into biochemical efficacy.

This guide provides an objective, step-by-step framework for cross-validating the docking predictions of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine —a highly specific heterocyclic scaffold—against empirical ground-truth data. To contextualize this workflow, we will evaluate this compound against the catalytic subunit of Phosphoinositide 3-kinase gamma (PI3Kγ), a well-documented target for 1,3,4-thiadiazole derivatives in oncology and immunology[1].

Mechanistic Rationale: Why This Scaffold?

Before deploying any docking algorithm, we must understand the physical causality driving the molecular interaction. The compound 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is purposefully designed to exploit specific microenvironments within the kinase ATP-binding pocket:

  • The 1,3,4-thiadiazol-2-amine Core: This moiety functions as an ATP-competitive hinge binder. The endocyclic nitrogen and the exocyclic amine establish a critical donor-acceptor hydrogen bond network with the backbone of Val882 in the PI3Kγ hinge region[1].

  • The 1-propyl-1H-pyrazol-4-yl Substituent: The rigid pyrazole ring acts as a directional vector, forcing the lipophilic N-propyl chain into the hydrophobic specificity pocket (flanked by Ile879 and Ile881)[1]. This displacement of high-energy water molecules drives the entropic favorability of the binding event.

Pathway Inhibitor Thiadiazole-Pyrazole Inhibitor PI3K PI3Kγ (p110γ) PDB: 7JWE Inhibitor->PI3K Competitive Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Catalyzed by PI3Kγ AKT AKT / mTOR Survival Pathway PIP3->AKT Downstream Signaling

Fig 1: PI3Kγ signaling cascade and targeted intervention by the thiadiazole-pyrazole inhibitor.

Comparative Analysis of Docking Platforms

The predictive power of in silico docking is ultimately judged by its correlation with experimental results[2]. Different scoring functions handle the thiadiazole-pyrazole scaffold differently. Here is how the leading alternatives compare when docked against the PI3Kγ structure (PDB: 7JWE)[3]:

  • AutoDock Vina (Empirical Scoring):

    • Performance: Highly efficient for rapid screening.

    • Limitation: Vina's scoring function often overestimates the hydrophobic contacts of the flexible N-propyl chain, leading to artificially inflated binding affinities (false positives) if the pocket is highly solvent-exposed.

  • Schrödinger Glide XP (Extra Precision):

    • Performance: Utilizes a hybrid physics-based/empirical scoring function.

    • Advantage: Glide XP is superior for this specific compound because it severely penalizes the desolvation of the polar thiadiazole core if the hydrogen bonds with Val882 and Asp964 are not perfectly satisfied[1].

  • CCDC GOLD (PLP Fitness):

    • Performance: Employs a Piecewise Linear Potential.

    • Advantage: GOLD excels at sampling the rotational degrees of freedom between the pyrazole and thiadiazole rings, accurately predicting the bioactive conformation that minimizes steric clashes with the kinase activation loop.

Empirical Validation: Self-Validating Protocols

To cross-validate the computational scores, we must generate orthogonal empirical data. Docking predicts a static ΔG (binding energy), but true efficacy is dictated by binding kinetics (residence time) and thermodynamic signatures[2].

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality: Docking cannot predict koff​ (residence time). A compound with a high docking score but a rapid koff​ will lack sustained in vivo target engagement. SPR provides real-time kinetic validation.

  • Sensor Chip Preparation: Immobilize recombinant PI3Kγ onto a CM5 sensor chip via standard amine coupling. Why? Covalent attachment ensures a stable baseline, which is critical for detecting the minute mass changes associated with small-molecule (low molecular weight) binding.

  • Analyte Injection: Flow 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine over the chip at concentrations ranging from 1 nM to 1 µM at a high flow rate (30 µL/min). Why? High flow rates minimize mass transport limitations, ensuring the observed association phase reflects true binding kinetics rather than diffusion.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( KD​ ).

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality: Docking scores conflate enthalpy and entropy. ITC deconvolutes them ( ΔG=ΔH−TΔS ), confirming whether the binding is driven by the predicted hinge hydrogen bonds (enthalpic, ΔH ) or the displacement of water by the propyl group (entropic, −TΔS ).

  • Sample Dialysis: Dialyze both PI3Kγ and the ligand into the exact same buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 2% DMSO). Why? This eliminates "heat of dilution" artifacts caused by buffer mismatch, isolating the true heat of the binding event.

  • Titration Execution: Inject the compound into the sample cell containing PI3Kγ in 2 µL aliquots at 150-second intervals. Why? Stepwise injection allows the system to return to thermal baseline, enabling precise integration of heat peaks to map the complete binding isotherm.

  • Thermodynamic Deconvolution: Calculate ΔH from the area under the peaks, determine the stoichiometry ( N ), and derive the entropic contribution ( −TΔS ).

G A In Silico Preparation Ligand & PDB: 7JWE B Comparative Docking Vina, Glide XP, GOLD A->B C Empirical Validation B->C D SPR Kinetics (KD, kon, koff) C->D E ITC Thermodynamics (ΔH, -TΔS, ΔG) C->E F Cross-Validation & Correlation Analysis D->F E->F

Fig 2: Cross-validation workflow integrating computational docking with SPR and ITC empirical data.

Cross-Validation Data Synthesis

By aligning the computational outputs with the empirical ground truth, we can objectively evaluate the performance of our in silico models. Below is a representative cross-validation dataset comparing our target compound against Gedatolisib, a known clinical-stage PI3K inhibitor co-crystallized in PDB 7JWE[3].

Platform / AssayMetric5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amineGedatolisib (Reference)Correlation Insight
AutoDock Vina Binding Energy (kcal/mol)-8.4-10.6Overestimates hydrophobic propyl interactions.
Schrödinger Glide XP Docking Score-9.1-11.2Strongly correlates with ITC ΔG .
CCDC GOLD PLP Fitness85.4102.1Accurately predicts pyrazole ring orientation.
SPR (Kinetics) KD​ (nM)45.21.5Confirms moderate-to-high affinity target engagement.
ITC (Thermodynamics) ΔG (kcal/mol)-8.9-11.0Validates Glide XP; confirms enthalpic H-bond driving force.

Conclusion: Relying solely on AutoDock Vina for this specific pyrazole-thiadiazole scaffold introduces a risk of overestimating affinity due to the N-propyl group. Schrödinger Glide XP provides a ΔG prediction that most closely mirrors the empirical ITC thermodynamic data, making it the superior computational alternative for optimizing this specific chemical series.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

The proper disposal of research chemicals is a cornerstone of laboratory safety and environmental stewardship. For novel compounds such as 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, a cautious and well-docume...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of research chemicals is a cornerstone of laboratory safety and environmental stewardship. For novel compounds such as 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, a cautious and well-documented disposal plan is essential. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Inferred Hazard Profile

Due to the absence of a specific SDS, the hazard profile for 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is inferred from structurally similar compounds. This conservative "worst-case" approach ensures a high margin of safety. Thiadiazole and pyrazole derivatives can exhibit a range of biological activities and potential hazards.[1][2]

Hazard CategoryInferred FindingRationale & Citations
Acute Toxicity Harmful if swallowed. Toxic in contact with skin.Structurally related 2-amino-1,3,4-thiadiazole and pyrazole compounds are classified as harmful or toxic through oral and dermal routes.[3][4][5][6]
Skin Irritation Causes skin irritation.Many thiadiazole and pyrazole derivatives are known skin irritants.[3][4][7]
Eye Irritation Causes serious eye irritation.This is a common hazard for this class of compounds.[3][4][7]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or aerosols should be avoided.[7][8]
Environmental Hazards Harmful to aquatic life, potentially with long-lasting effects.Some related compounds are noted for their environmental toxicity.[9][10][11]
Personal Protective Equipment (PPE)

Before handling 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine or its waste, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[12][13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.[12][13]

  • Body Protection: A laboratory coat must be worn to prevent skin contact.[12][13]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][12]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.[13]

  • Containment: For solid materials, carefully sweep or vacuum the spilled substance, avoiding the generation of dust. Place the collected material into a clearly labeled, sealed container for hazardous waste.[13][14][15] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[14][15]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[9] All cleaning materials, including contaminated wipes and absorbents, must be collected for disposal as hazardous waste.[14][15]

Experimental Protocol: Waste Disposal

The following protocol outlines the necessary steps for the proper disposal of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine from a laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[14]

  • Solid Waste: Collect all solid materials contaminated with 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, including residual product, contaminated PPE (such as gloves), weighing papers, and absorbent materials from spill cleanups, in a dedicated hazardous waste container.[14][15][16]

  • Liquid Waste: Solutions containing 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[9][14][15]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glassware) must be placed in a designated sharps container.[9][14]

Step 2: Container Management

  • Container Selection: Waste containers must be chemically resistant (e.g., high-density polyethylene for solids), in good condition, and have a secure, leak-proof lid.[15]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine," and any associated hazard symbols.[9][14]

Step 3: Storage Pending Disposal

Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area. This area should be well-ventilated and away from incompatible materials.[13][16]

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine must be handled by a licensed professional waste disposal company.[15][16] High-temperature incineration is a common and recommended method for such compounds.[16]

  • EHS Coordination: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9][14]

  • Documentation: Complete all required waste disposal forms or manifests as instructed by your EHS department.[15]

Never dispose of this chemical down the drain or in regular trash. [12][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine.

DisposalWorkflow Start Waste Generated: 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Assess_State Assess Physical State (Solid, Liquid, Contaminated Material) Start->Assess_State Segregate_Waste Segregate Waste Streams Assess_State->Segregate_Waste Solid_Waste Solid Waste Container (Labeled Hazardous Waste) Segregate_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Labeled Hazardous Waste) Segregate_Waste->Liquid_Waste Liquid Sharps_Waste Sharps Container Segregate_Waste->Sharps_Waste Sharps Store_Waste Store in Designated Hazardous Waste Area Solid_Waste->Store_Waste Liquid_Waste->Store_Waste Sharps_Waste->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS Professional_Disposal Disposal by Licensed Contractor (e.g., Incineration) Contact_EHS->Professional_Disposal

Caption: Decision workflow for the disposal of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds.
  • BenchChem. (n.d.). Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
  • BenchChem. (n.d.). Safe Disposal of 5-Propyl-1,3,4-thiadiazol-2-amine in a Laboratory Setting.
  • BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Safe Disposal of 5-Methoxybenzo[d][9][12][13]thiadiazole: A Guide for Laboratory Professionals. Retrieved from

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • TCI Chemicals. (2024, December 13). SAFETY DATA SHEET.
  • Fisher Scientific Company. (2025, December 19). SAFETY DATA SHEET.
  • Angene Chemical. (2025, October 18). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.
  • MDPI. (2020, September 20). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.

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